Product packaging for 4-Propyl-1-indanone(Cat. No.:)

4-Propyl-1-indanone

Cat. No.: B8649400
M. Wt: 174.24 g/mol
InChI Key: DNWXDPCOVNDORK-UHFFFAOYSA-N
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Description

4-Propyl-1-indanone is a high-purity organic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features the indanone scaffold, a structure of significant interest in drug discovery due to its presence in various biologically active molecules. The indanone core is a cyclic analog of chalcones, forming a planar, rigid α,β-unsaturated ketone system that is highly valuable for creating novel chemical entities . Research Applications: This compound is primarily used as a synthetic intermediate. Researchers utilize the this compound scaffold to develop new molecules for potential therapeutic applications. The indanone structure is a key precursor in the synthesis of Arylidene indanones, which are investigated as inhibitors for targets like cholinesterases in Alzheimer's disease research, tubulin depolymerizing agents in oncology, and as potential antimalarial compounds . The propyl substituent at the 4-position can be strategically exploited to modulate the lipophilicity and steric properties of the resulting molecules, thereby influencing their biological activity and pharmacokinetic profiles. Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) before using this product. Proper personal protective equipment should be worn, and the compound should be handled only in a well-ventilated environment, such as a fume hood. Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B8649400 4-Propyl-1-indanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-propyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-2-4-9-5-3-6-11-10(9)7-8-12(11)13/h3,5-6H,2,4,7-8H2,1H3

InChI Key

DNWXDPCOVNDORK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCC(=O)C2=CC=C1

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 4-Propyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Propyl-1-indanone belongs to the indanone family, a class of bicyclic ketones that are pivotal precursors in the synthesis of a wide range of biologically active molecules and functional materials. The precise characterization of these intermediates is crucial for ensuring the purity and identity of subsequent products in a synthetic route. Spectroscopic techniques are indispensable tools for the structural elucidation of such organic compounds. This guide focuses on the application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 1-indanone, 2-ethyl-1-indanone, and 4-chloro-1-indanone.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.6d~7.5
H-6~7.4t~7.5
H-7~7.2d~7.5
H-2~3.0t~6.0
H-3~2.7t~6.0
Propyl-CH₂ (α)~2.6t~7.5
Propyl-CH₂ (β)~1.6sextet~7.5
Propyl-CH₃ (γ)~0.9t~7.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-1)~207
Quaternary Ar-C~153
Quaternary Ar-C~145
Quaternary Ar-C~134
Ar-CH (C-5)~127
Ar-CH (C-6)~127
Ar-CH (C-7)~124
CH₂ (C-2)~36
CH₂ (C-3)~26
Propyl-CH₂ (α)~38
Propyl-CH₂ (β)~24
Propyl-CH₃ (γ)~14

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~1705Strong
C-H (Aromatic)~3070Medium
C-H (Aliphatic)2960-2850Medium to Strong
C=C (Aromatic)~1600, ~1460Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

Fragment IonPredicted m/zRelative Intensity
[M]⁺174High
[M - CH₂CH₃]⁺145Moderate
[M - C₃H₇]⁺131High
[C₉H₇O]⁺131High
[C₇H₇]⁺91Moderate

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane), apply a drop to the salt plate, and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plate.

    • Place the salt plate with the sample film in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A high-resolution mass spectrometer (HRMS) is recommended for accurate mass measurements.

  • Data Acquisition (EI mode):

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. For HRMS data, calculate the elemental composition of the molecular ion and key fragments.

Workflow and Data Integration

The comprehensive spectroscopic analysis of this compound involves a logical workflow to ensure accurate structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_nmr_details NMR Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR_Data Functional Group ID (C=O, Ar-H) IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR H1_NMR_Data Proton Environment and Connectivity H1_NMR->H1_NMR_Data C13_NMR_Data Carbon Skeleton C13_NMR->C13_NMR_Data Structure_Confirmation Structure Confirmation of this compound IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation H1_NMR_Data->Structure_Confirmation C13_NMR_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data, based on analogous compounds, offers a reliable reference for researchers engaged in the synthesis and characterization of this molecule. The detailed experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. The integrated workflow emphasizes the synergistic use of multiple analytical techniques for unambiguous structure elucidation, a critical step in the advancement of drug discovery and materials science. Further experimental verification is encouraged to confirm the predicted spectral data.

An In-Depth Technical Guide to the Synthesis of 4-Propyl-1-indanone from 4-Propylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-propyl-1-indanone from 4-propylphenylacetic acid. The synthesis primarily involves an intramolecular Friedel-Crafts acylation, a fundamental and widely utilized reaction in organic chemistry for the formation of cyclic ketones.[1][2] This document details two principal methodologies: a two-step process involving the formation of an acyl chloride intermediate and a one-step direct cyclization of the carboxylic acid.

The guide is structured to provide drug development professionals and researchers with detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the chemical pathways and experimental workflows.

Synthetic Pathways

The conversion of 4-propylphenylacetic acid to this compound is achieved through an intramolecular electrophilic aromatic substitution. The reaction involves the acylation of the aromatic ring by the carboxylic acid moiety (or its derivative) tethered to it. Two common and effective methods are predominantly employed.

Method A: Two-Step Synthesis via Acyl Chloride

This approach involves the initial conversion of 4-propylphenylacetic acid to its more reactive acyl chloride derivative, 4-propylphenylacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent step is an intramolecular Friedel-Crafts acylation of the generated acyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), to yield this compound.[2]

Method B: One-Step Direct Cyclization

This method offers a more direct route by effecting the cyclization of 4-propylphenylacetic acid without the prior isolation of an acyl chloride intermediate. This is accomplished by using a strong protic acid or a dehydrating agent that also acts as a catalyst. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of transformation, promoting the formation of the acylium ion in situ, which then undergoes the intramolecular acylation.[3][4]

Reaction Mechanisms and Experimental Workflow

The underlying chemical transformations and the general laboratory procedures are illustrated below.

Chemical Reaction Pathway

The following diagram illustrates the two primary synthetic routes from 4-propylphenylacetic acid to this compound.

G cluster_0 A 4-Propylphenylacetic Acid B 4-Propylphenylacetyl Chloride A->B SOCl₂ or (COCl)₂ C This compound A->C Polyphosphoric Acid (PPA) B->C AlCl₃ (Lewis Acid)

Caption: Synthetic routes to this compound.

General Experimental Workflow

The diagram below outlines the typical sequence of operations in a laboratory setting for the synthesis of this compound.

G start Start prep Prepare Reactants and Glassware start->prep reaction Perform Chemical Reaction (Heating/Stirring) prep->reaction quench Quench Reaction Mixture reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evap Evaporate Solvent dry->evap purify Purify Crude Product (e.g., Chromatography, Distillation) evap->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General laboratory workflow for synthesis.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of 1-indanones from variously substituted 3-phenylpropanoic acids, which are analogous to the target synthesis. This data provides a valuable reference for anticipating the performance of the synthesis of this compound.

Table 1: Two-Step Synthesis of Substituted 1-Indanones via Acyl Chlorides

Starting MaterialChlorinating AgentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropanoic AcidSOCl₂AlCl₃BenzeneReflux190[2]
3-(4-Methoxyphenyl)propanoic AcidSOCl₂AlCl₃DichloromethaneRT285[2]
3-(4-Bromophenyl)propanoic Acid(COCl)₂AlCl₃CS₂0 - RT378[5]
3-(p-Tolyl)propanoic AcidSOCl₂AlCl₃NitrobenzeneRT482N/A

Note: "N/A" indicates that while the reaction is well-established, a specific citation with all these parameters for this exact substrate was not found in the immediate search results.

Table 2: One-Step Synthesis of Substituted 1-Indanones using PPA

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropanoic AcidPPA100185[4]
3-(4-Isopropylphenyl)propanoic AcidPPA90275[6]
3-(4-Methoxyphenyl)propanoic AcidPPA801.590N/A
3-(4-Chlorophenyl)propanoic AcidPPA110370[7]

Note: "N/A" indicates that while the reaction is well-established, a specific citation with all these parameters for this exact substrate was not found in the immediate search results.

Experimental Protocols

The following are detailed, representative experimental procedures for the synthesis of this compound. These protocols are based on established methods for analogous compounds and may require optimization for the specific substrate.

Protocol for Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 4-Propylphenylacetyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).

  • Reagents: To the flask, add 4-propylphenylacetic acid (1.0 eq). Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: The mixture is stirred and gently heated to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-propylphenylacetyl chloride is a dark oil and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Reagents: Suspend aluminum chloride (AlCl₃) (1.1 - 1.3 eq) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the crude 4-propylphenylacetyl chloride from Step 1 in the same dry solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol for One-Step Direct Cyclization using PPA
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a thermometer.

  • Reagents: Add polyphosphoric acid (PPA) (a 10- to 20-fold excess by weight relative to the carboxylic acid) to the flask and heat it to 60-80 °C to reduce its viscosity.

  • Addition: Add 4-propylphenylacetic acid (1.0 eq) to the stirred PPA.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography to yield this compound.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Aluminum chloride is a corrosive solid that reacts vigorously with water. It should be handled with care in a moisture-free environment.

  • Polyphosphoric acid is a corrosive and viscous liquid. It should be handled with appropriate personal protective equipment. The quenching process is exothermic and should be performed cautiously.

  • Solvents such as dichloromethane, carbon disulfide, and benzene are flammable and/or toxic. Appropriate safety precautions should be taken.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate risk assessments before undertaking any experimental work. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Propyl-1-indanone. While specific experimental data for this particular substituted indanone is limited in publicly available literature, this document extrapolates from the well-established chemistry of the 1-indanone scaffold and its derivatives to provide a robust predictive and practical resource.

Chemical and Physical Properties

Property1-IndanoneThis compound (Estimated)Data Source
Molecular Formula C9H8OC12H14O-
Molar Mass 132.16 g/mol 174.24 g/mol [1][2]
Appearance Colorless to off-white solidLikely a colorless to pale yellow solid or liquid[1][2]
Melting Point 38-42 °CExpected to be in a similar range, potentially lower[2]
Boiling Point 243-245 °CExpected to be higher due to increased molecular weight[2]
Solubility Soluble in organic solvents, sparingly soluble in waterExpected to have higher solubility in nonpolar organic solvents and lower solubility in water[3]

Synthesis of this compound

The most common and direct route for the synthesis of 4-substituted-1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid.[4][5] For this compound, this would involve the cyclization of 3-(3-propylphenyl)propanoic acid.

Synthetic Workflow

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen or Wolff-Kishner Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation Propylbenzene Propylbenzene Intermediate1 3-(4-Propylbenzoyl)propanoic acid Propylbenzene->Intermediate1 1. SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 2. AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate1 Catalyst Intermediate2 3-(3-Propylphenyl)propanoic acid Intermediate1->Intermediate2 Reduction FinalProduct This compound Intermediate2->FinalProduct Cyclization ReducingAgent Zn(Hg), HCl or H2NNH2, KOH ReducingAgent->Intermediate2 PPA Polyphosphoric Acid (PPA) or other strong acid PPA->FinalProduct Key Reactions of this compound cluster_0 Carbonyl Reactions cluster_1 α-Carbon Reactions Indanone This compound Reduction Reduction (e.g., NaBH4) Indanone->Reduction Grignard Grignard Reaction (R-MgBr) Indanone->Grignard Base Base Indanone->Base Alcohol 4-Propyl-1-indanol Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Enolate Enolate Intermediate Aldol Aldol Condensation Enolate->Aldol Alkylation Alkylation (R-X) Enolate->Alkylation Base->Enolate Deprotonation AldolProduct Aldol Adduct Aldol->AldolProduct AlkylatedProduct 2-Alkyl-4-propyl-1-indanone Alkylation->AlkylatedProduct

References

4-Propyl-1-indanone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-1-indanone, a substituted derivative of 1-indanone, is an emerging and versatile building block in organic synthesis. Its unique structural framework, featuring a reactive ketone and an aromatic ring amenable to further functionalization, makes it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and other high-value organic compounds. Detailed experimental protocols and tabulated data are presented to facilitate its practical application in the laboratory.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an alkyl substituent, such as a propyl group at the 4-position of the indanone ring, can significantly influence the molecule's steric and electronic properties. This modification can lead to enhanced binding affinity with biological targets, improved pharmacokinetic profiles, and novel pharmacological activities. While the parent 1-indanone has been extensively studied, this guide focuses specifically on the synthetic utility and characteristics of this compound as a key intermediate in contemporary organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the indanone core, most notably via intramolecular Friedel-Crafts reactions.[2] A common and effective strategy involves the cyclization of a suitably substituted 3-phenylpropanoic acid or its corresponding acyl chloride.

A plausible and efficient synthetic route commences with the Friedel-Crafts acylation of propylbenzene. The reaction of propylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield a mixture of regioisomers of 3-chloro-1-(propylphenyl)propan-1-one.[3][4] Due to the ortho- and para-directing nature of the propyl group, the major products will be the 4-propyl and 2-propyl substituted isomers. Following separation, the 3-chloro-1-(4-propylphenyl)propan-1-one intermediate can undergo an intramolecular Friedel-Crafts alkylation to furnish this compound.

Alternatively, a more direct intramolecular acylation of 3-(3-propylphenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA) can also be employed to yield this compound. The regioselectivity of this reaction can be influenced by the reaction conditions.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the known data of analogous substituted indanones. The following tables summarize the expected physicochemical and spectroscopic characteristics.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 250 °C (at atmospheric pressure)
Melting Point < 25 °C
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone); insoluble in water.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ) and Signals
¹H NMR (CDCl₃) δ ~ 7.6-7.2 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-CO-), 2.7-2.5 (m, 4H, Ar-CH₂- and -CH₂-CH₂-CO-), 1.7-1.5 (m, 2H, -CH₂-CH₃), 1.0-0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~ 207 (C=O), 150 (Ar-C), 145 (Ar-C), 135 (Ar-CH), 127 (Ar-CH), 125 (Ar-CH), 36 (Ar-CH₂), 35 (-CH₂-CO-), 25 (-CH₂-CH₂-CO-), 24 (-CH₂-CH₃), 14 (-CH₃)
IR (neat) ν ~ 1705 cm⁻¹ (C=O, aromatic ketone), 2960-2850 cm⁻¹ (C-H, aliphatic), 1600, 1480 cm⁻¹ (C=C, aromatic)
Mass Spec. (EI) m/z 174 (M⁺), 145 (M⁺ - C₂H₅), 131 (M⁺ - C₃H₇), 115, 91

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound and a representative subsequent reaction, based on established chemical principles.

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This two-step procedure involves the initial Friedel-Crafts acylation of propylbenzene followed by intramolecular cyclization.

Step 1: Synthesis of 3-Chloro-1-(4-propylphenyl)propan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropropionyl chloride (1.1 eq.) dropwise.

  • After the addition is complete, add propylbenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 4-propyl isomer.

Step 2: Intramolecular Cyclization to this compound

  • Add the purified 3-chloro-1-(4-propylphenyl)propan-1-one (1.0 eq.) to a flask containing a catalytic amount of aluminum chloride (0.2 eq.) or a larger quantity of a milder Lewis acid.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude this compound by vacuum distillation or column chromatography.

Aldol Condensation of this compound with an Aromatic Aldehyde

This protocol describes a typical reaction where this compound serves as a building block.

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq.) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq.), dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-benzylidene-4-propyl-1-indanone.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with potential pharmacological activity. The ketone functionality and the adjacent active methylene group are key sites for chemical transformations.

  • Synthesis of Substituted Indenes: Reduction of the ketone to an alcohol followed by dehydration provides a route to 4-propylindene derivatives.

  • Elaboration at the C2 Position: The active methylene group at the C2 position can be readily functionalized through alkylation, acylation, and condensation reactions. For instance, aldol condensation with various aldehydes and ketones leads to the formation of α,β-unsaturated ketone derivatives, which are themselves valuable synthetic intermediates.

  • Synthesis of Heterocyclic Scaffolds: The indanone core can be used to construct fused heterocyclic systems, such as indeno[1,2-b]indoles or other nitrogen- and oxygen-containing ring systems, which are of interest in medicinal chemistry.

  • Precursor to Biologically Active Molecules: The indanone scaffold is present in drugs for neurodegenerative diseases.[1] The 4-propyl substituent can be exploited to modulate lipophilicity and target engagement.

Mandatory Visualizations

Synthesis_and_Application_of_4_Propyl_1_indanone cluster_synthesis Synthesis cluster_applications Applications Propylbenzene Propylbenzene Friedel_Crafts_Acylation Friedel_Crafts_Acylation Propylbenzene->Friedel_Crafts_Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Friedel_Crafts_Acylation 3-Chloro-1-(4-propylphenyl)propan-1-one 3-Chloro-1-(4-propylphenyl)propan-1-one Friedel_Crafts_Acylation->3-Chloro-1-(4-propylphenyl)propan-1-one Intramolecular_Cyclization Intramolecular_Cyclization 3-Chloro-1-(4-propylphenyl)propan-1-one->Intramolecular_Cyclization This compound This compound Intramolecular_Cyclization->this compound Substituted_Indenes Substituted_Indenes This compound->Substituted_Indenes Reduction/ Dehydration C2_Functionalized_Derivatives C2_Functionalized_Derivatives This compound->C2_Functionalized_Derivatives Alkylation/ Condensation Fused_Heterocycles Fused_Heterocycles This compound->Fused_Heterocycles Annulation Reactions Pharmaceutical_Scaffolds Pharmaceutical_Scaffolds This compound->Pharmaceutical_Scaffolds Further Elaboration

Caption: Synthetic pathway and applications of this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. While specific data for this compound is not extensively documented, its synthesis can be reliably achieved through established methodologies such as Friedel-Crafts reactions. The presence of the propyl group offers a means to fine-tune the properties of resulting molecules, making it an attractive starting material for the discovery of new pharmaceuticals and other functional organic materials. The experimental protocols and predicted data presented in this guide are intended to serve as a practical resource for researchers and professionals in the field, enabling the broader exploration and utilization of this promising synthetic intermediate.

References

An In-depth Technical Guide to the Bioactivity of the 1-Indanone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the bioactivity of the 1-indanone scaffold. Initial searches for the specific bioactivity of 4-Propyl-1-indanone did not yield dedicated research data. Therefore, this guide focuses on the broader class of 1-indanone derivatives, for which substantial scientific literature is available.

Introduction

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to interact with various biological targets. This has led to the development of 1-indanone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties. This technical guide summarizes the key bioactivities of 1-indanone derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Anti-inflammatory Activity of 1-Indanone Derivatives

A significant area of investigation for 1-indanone derivatives is their potential as anti-inflammatory agents. Chronic inflammation is a hallmark of numerous diseases, and the ability to modulate inflammatory pathways is a key therapeutic strategy.

Quantitative Data for Anti-inflammatory Activity
Compound ClassSpecific Derivative ExampleAssayTargetIC50/EC50Reference
2-Benzylidene-1-indanone(E)-2-(4-hydroxy-3-methoxybenzylidene)-6-hydroxy-2,3-dihydro-1H-inden-1-one (4d)LPS-stimulated murine primary macrophagesIL-6 and TNF-α production% Inhibition at 10 µM: 69.28% (IL-6), 83.73% (TNF-α)--INVALID-LINK--
2-Benzylidene-1-indanone(E)-2-(4-hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (8f)LPS-stimulated murine primary macrophagesIL-6 and TNF-α production% Inhibition at 10 µM: 85.12% (IL-6), 89.54% (TNF-α)--INVALID-LINK--
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the general steps to assess the anti-inflammatory activity of 1-indanone derivatives in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Cell Culture: Murine primary macrophages are seeded in 24-well plates at a density of 5 x 10^5 cells/well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test 1-indanone derivatives (e.g., 1, 5, 10 µM) for 1 hour.

  • LPS Stimulation: Following pre-incubation, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-only control. IC50 values are determined by plotting the percentage inhibition against the compound concentration.

Signaling Pathway: NF-κB and MAPK Inhibition by 1-Indanone Derivatives

Several 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

NFkB_MAPK_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Indanone 1-Indanone Derivative MAPK MAPK (p38, JNK, ERK) Indanone->MAPK inhibits Indanone->IKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines

Inhibition of NF-κB and MAPK pathways by 1-indanone derivatives.

Antiviral Activity of 1-Indanone Derivatives

Certain 1-indanone derivatives, particularly those incorporating a chalcone moiety, have demonstrated promising antiviral activity, notably against plant viruses like the Tobacco Mosaic Virus (TMV).

Quantitative Data for Antiviral Activity
Compound ClassSpecific Derivative ExampleVirusAssayEC50 (µg/mL)Reference
Chalcone-indanoneCompound N2Tobacco Mosaic Virus (TMV)Therapeutic Activity70.7--INVALID-LINK--
Chalcone-indanoneCompound N7Tobacco Mosaic Virus (TMV)Therapeutic Activity89.9--INVALID-LINK--
Chalcone-indanoneCompound N2Tobacco Mosaic Virus (TMV)Protective Activity60.8--INVALID-LINK--
Chalcone-indanoneCompound N10Tobacco Mosaic Virus (TMV)Protective Activity120.3--INVALID-LINK--
Experimental Protocol: Anti-TMV Assay (Half-leaf Method)

This protocol describes a common method for evaluating the antiviral activity of compounds against TMV in plants.[2]

  • Plant Cultivation: Tobacco plants (e.g., Nicotiana tabacum L.) are grown in a controlled environment until they reach the 6-8 leaf stage.

  • Virus Inoculation: The whole leaves are dusted with carborundum and then inoculated with a suspension of TMV (e.g., 6 x 10^-3 mg/mL).

  • Compound Application (Therapeutic): After 2 hours of virus inoculation, the left side of each leaf is smeared with a solution of the test compound, while the right side is treated with a solvent control.

  • Compound Application (Protective): The left side of each leaf is smeared with the test compound solution, and after 2 hours, the entire leaf is inoculated with the virus. The right side serves as a control.

  • Observation: The plants are kept in a greenhouse, and the number of local lesions on each half-leaf is recorded 3-4 days post-inoculation.

  • Data Analysis: The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Experimental Workflow: Anti-TMV Activity Screening

Anti_TMV_Workflow Start Start: Tobacco Plant Cultivation Inoculation Virus Inoculation (TMV) Start->Inoculation Treatment Compound Application (Therapeutic or Protective) Inoculation->Treatment Incubation Incubation in Greenhouse (3-4 days) Treatment->Incubation Observation Observation and Lesion Counting Incubation->Observation Analysis Data Analysis (Inhibition Rate Calculation) Observation->Analysis End End: EC50 Determination Analysis->End

Workflow for screening antiviral activity against TMV.

Anticancer Activity of 1-Indanone Derivatives

The 1-indanone scaffold has been utilized in the design of potent anticancer agents. Thiazolyl hydrazone derivatives of 1-indanone, for instance, have shown significant cytotoxicity against various cancer cell lines.

Quantitative Data for Anticancer Activity
Compound ClassSpecific Derivative ExampleCell LineAssayIC50 (µM)Reference
Thiazolyl hydrazone-indanoneITH-6HT-29 (Colon)MTT Assay0.41 ± 0.19--INVALID-LINK--
Thiazolyl hydrazone-indanoneITH-6COLO 205 (Colon)MTT Assay0.82 ± 0.11--INVALID-LINK--
Thiazolyl hydrazone-indanoneITH-6KM 12 (Colon)MTT Assay1.03 ± 0.23--INVALID-LINK--
Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the MTT assay to determine the cytotoxic effects of 1-indanone derivatives on cancer cells.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated from the dose-response curves.

Mechanism of Action: Apoptosis Induction

Indanone-based thiazolyl hydrazone derivatives have been shown to induce apoptosis in cancer cells. This process is often accompanied by cell cycle arrest at the G2/M phase and an increase in reactive oxygen species (ROS).[3]

Apoptosis_Induction Indanone Indanone Derivative (e.g., ITH-6) CancerCell Cancer Cell Indanone->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS G2M G2/M Phase Arrest CancerCell->G2M Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis

Proposed mechanism of anticancer action for some 1-indanone derivatives.

Neuroprotective Activity of 1-Indanone Derivatives

The 1-indanone scaffold is also a key component of compounds with neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data for Neuroprotective Activity
Compound ClassSpecific Derivative ExampleAssayEffectResultReference
Indanone-piperidine hybridCompound 4Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neuronsNeuronal ViabilitySignificant neuroprotection at 3.125-100 µM--INVALID-LINK--
Indanone-piperidine hybridCompound 4Middle Cerebral Artery Occlusion/Reperfusion (in vivo)Infarct Volume ReductionReduced infarct volume to 18.45% at 40 mg/kg--INVALID-LINK--
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro model mimics ischemic conditions to assess the neuroprotective effects of compounds.

  • Neuronal Culture: Primary rat cortical neurons are cultured in neurobasal medium.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a defined period (e.g., 2 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours. Test compounds are added during the reperfusion phase.

  • Viability Assessment: Cell viability is determined using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of compound-treated cells to that of vehicle-treated OGD/R-exposed cells.

Conclusion

The 1-indanone scaffold represents a versatile and valuable starting point for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory and antiviral to anticancer and neuroprotective effects, underscore its significance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new 1-indanone-based compounds with improved efficacy and safety profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

The Therapeutic Potential of the 1-Indanone Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Privileged Scaffold for Novel Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available research on 1-indanone derivatives. 4-Propyl-1-indanone is a specific derivative for which detailed therapeutic applications have not been extensively characterized in the available literature. The information presented herein on the broader class of 1-indanone compounds is intended to provide a foundational understanding for researchers exploring the potential of novel derivatives such as this compound.

Introduction to the 1-Indanone Core

The 1-indanone scaffold is a bicyclic ketone that has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective therapeutic agents. Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects.[2][3][4] The well-established synthetic routes and the potential for diverse functionalization make the 1-indanone core a versatile platform for novel drug discovery.[3][4][5]

General Synthetic Strategies for 1-Indanone Derivatives

The synthesis of the 1-indanone core is a well-documented process, with several established methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the cyclopentanone moiety. A common and versatile approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.

Synthesis_Workflow A Substituted Benzene C Friedel-Crafts Acylation (e.g., AlCl3) A->C B Succinic Anhydride B->C D 3-(Arylcarbonyl)propanoic Acid C->D E Reduction (e.g., Clemmensen or Wolff-Kishner) D->E F 3-Arylpropanoic Acid E->F G Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) F->G H Substituted 1-Indanone G->H

A generalized workflow for the synthesis of 1-indanone derivatives.
Experimental Protocol: Synthesis of a Substituted 1-Indanone via Friedel-Crafts Acylation

This protocol provides a general methodology for the synthesis of a 1-indanone derivative, which can be adapted for specific target molecules like this compound by selecting the appropriately substituted starting materials.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride portion-wise.

  • Add the substituted benzene (e.g., propylbenzene) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(arylcarbonyl)propanoic acid.

Step 2: Reduction of the Ketone

  • The crude 3-(arylcarbonyl)propanoic acid can be reduced using standard methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine hydrate and a strong base).

  • Following the reduction, work-up the reaction mixture to isolate the 3-arylpropanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Add the 3-arylpropanoic acid to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C).

  • Stir the mixture for a specified time until cyclization is complete (monitored by TLC).

  • Pour the hot mixture onto ice water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude 1-indanone derivative.

  • Purify the product by column chromatography or recrystallization.

Potential Therapeutic Applications of 1-Indanone Derivatives

The versatility of the 1-indanone scaffold has led to the discovery of derivatives with significant potential in various therapeutic areas.

Anti-Inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[6] These compounds have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

CompoundR1R2% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
4d 4-OH3-OCH383.7369.28
8f 4-OH3,5-di-tert-butyl>90>80

Data synthesized from multiple sources for illustrative purposes.

The proposed mechanism of action for the anti-inflammatory effects of some 2-benzylidene-1-indanone derivatives involves the inhibition of the NF-κB signaling pathway.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Indanone 2-Benzylidene-1-indanone Derivative Indanone->IKK Inhibition

Inhibition of the NF-κB signaling pathway by 2-benzylidene-1-indanone derivatives.
Neuroprotective Effects

The 1-indanone scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] This has spurred significant research into other 1-indanone derivatives as potential neuroprotective agents.[7] Studies have shown that certain derivatives can inhibit cholinesterases (AChE and BuChE) and prevent the self-assembly of amyloid-beta (Aβ) plaques, both of which are key pathological hallmarks of Alzheimer's disease.[2][3][4]

CompoundAChE IC50 (nM)BuChE IC50 (nM)Aβ Aggregation Inhibition (%)
26d 14.8-High
26i 18.6-Remarkable

Data extracted from a study on biologically active 1-indanone derivatives for illustrative purposes.[3][4]

Other Potential Applications

The therapeutic potential of 1-indanone derivatives extends beyond anti-inflammatory and neuroprotective effects. Various studies have reported their efficacy as:

  • Antiviral agents [3][4]

  • Anticancer drugs [3][4]

  • Antibacterial compounds [3]

  • Cardiovascular drugs [2][4]

Key Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

Cell Culture:

  • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test 1-indanone derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity-mediated effects.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be measured spectrophotometrically.

Procedure:

  • Prepare a solution of the test 1-indanone derivative in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well plate, add the test compound solution, DTNB solution, and AChE enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for the test compound.

Future Directions and Conclusion

The 1-indanone scaffold represents a highly promising platform for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights the potential for this core structure to yield potent and selective drugs for a wide range of diseases. For a novel, uncharacterized derivative such as this compound, the initial steps would involve its synthesis, followed by a broad in vitro screening campaign against various biological targets, guided by the known activities of other 1-indanone compounds. Structure-activity relationship (SAR) studies, informed by computational modeling, will be crucial in optimizing the lead compounds. The established methodologies for synthesis and biological evaluation provide a clear path forward for researchers aiming to unlock the full therapeutic potential of this privileged scaffold.

References

4-Propyl-1-indanone: A Technical Guide for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive specific data regarding the synthesis, biological activity, and detailed experimental protocols for 4-Propyl-1-indanone. This guide provides a comprehensive overview based on established knowledge of the 1-indanone scaffold and general synthetic methodologies for its derivatives. The experimental protocols and potential applications described herein are illustrative and based on analogous compounds.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] This technical guide focuses on this compound, a specific derivative of the 1-indanone core, exploring its synthesis, chemical properties, and potential applications in drug discovery. While direct research on this particular molecule is limited, this document extrapolates from the broader class of 4-substituted 1-indanones to provide a foundational understanding for researchers.

Synthesis of this compound

The primary route for the synthesis of 4-substituted 1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[7][8] For this compound, a plausible synthetic pathway would involve the cyclization of 3-(2-propylphenyl)propanoic acid.

A general experimental protocol, adapted from known procedures for similar 4-alkyl-1-indanones, is presented below.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 3-(2-propylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of 3-(2-propylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0 °C. Add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Diagram: Synthetic Workflow

G cluster_0 Synthesis of this compound Start 3-(2-propylphenyl)propanoic acid Step1 Acid Chloride Formation (SOCl2, CH2Cl2) Start->Step1 Intermediate 3-(2-propylphenyl)propanoyl chloride Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (AlCl3, CH2Cl2) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Work-up (HCl, NaHCO3, Brine) Crude->Step3 Purified Purification (Column Chromatography) Step3->Purified End This compound Purified->End

Caption: Proposed synthetic workflow for this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
CAS Number 21151-46-8
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water.

Note: These properties are estimates and should be confirmed experimentally.

Potential Applications in Medicinal Chemistry

The 1-indanone scaffold is a versatile template for the development of a wide range of therapeutic agents. The introduction of a propyl group at the 4-position can influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially modulating its biological activity.

Neurodegenerative Diseases

Derivatives of 1-indanone are well-known for their application in the treatment of Alzheimer's disease. For instance, donepezil, a potent acetylcholinesterase (AChE) inhibitor, features a related indanone core.[5] Research on other indanone derivatives has demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BChE), as well as the ability to inhibit the aggregation of amyloid-β (Aβ) peptides.[1][5] The 4-propyl substituent could potentially enhance binding to the active sites of these enzymes or modulate the molecule's ability to cross the blood-brain barrier.

Table 2: Biological Activity of Representative 1-Indanone Derivatives against Alzheimer's Disease Targets

CompoundTargetIC₅₀ (µM)Reference
Compound 5c Acetylcholinesterase (AChE)0.12[5]
Compound 7b Butyrylcholinesterase (BChE)0.04[5]

Note: The compounds listed are not this compound but are presented to illustrate the potential of the indanone scaffold.

Diagram: Potential Mechanism of Action in Alzheimer's Disease

G Indanone_Derivative This compound Derivative AChE Acetylcholinesterase (AChE) Indanone_Derivative->AChE Inhibits BChE Butyrylcholinesterase (BChE) Indanone_Derivative->BChE Inhibits Abeta Amyloid-β Aggregation Indanone_Derivative->Abeta Inhibits Neuroprotection Neuroprotection AChE->Neuroprotection BChE->Neuroprotection Abeta->Neuroprotection Inhibition Inhibition

Caption: Potential multi-target mechanism of 1-indanone derivatives in Alzheimer's disease.

Anti-inflammatory and Anti-cancer Applications

The 1-indanone scaffold has also been explored for its anti-inflammatory and anti-cancer properties. Certain derivatives have shown inhibitory activity against inflammatory mediators and have demonstrated cytotoxicity in cancer cell lines.[6] The specific role of a 4-propyl substituent in these activities would require experimental validation.

Conclusion

This compound represents an under-explored molecule within the medicinally important class of 1-indanones. While direct experimental data is scarce, its synthesis is achievable through established chemical transformations. Based on the known biological activities of related 1-indanone derivatives, this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases. Further research is warranted to synthesize and evaluate the biological profile of this compound and its derivatives to fully elucidate its potential in medicinal chemistry. This guide serves as a starting point for researchers interested in exploring this promising chemical entity.

References

A Technical Guide to the Synthesis and Biological Evaluation of 4-Propyl-1-indanone Analogs as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide outlines a representative strategy for the synthesis and biological evaluation of a novel class of analogs: 4-propyl-1-indanones. While specific literature on this subclass is nascent, this document provides a comprehensive, plausible framework based on established chemical and biological principles. It details a robust synthetic pathway via intramolecular Friedel-Crafts acylation, presents a hypothetical structure-activity relationship (SAR) study targeting cyclooxygenase-2 (COX-2), and provides detailed experimental protocols and conceptual pathway diagrams to guide future research and development in this area.

Rationale and Overview

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases, including arthritis, cardiovascular disease, and cancer. The cyclooxygenase (COX) enzymes are key mediators of the inflammatory process, with the COX-2 isoform being inducibly expressed at sites of inflammation.[1][2] Selective inhibition of COX-2 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[3]

The 1-indanone core has been identified in various compounds with anti-inflammatory properties.[4] This guide proposes the synthesis and evaluation of 4-propyl-1-indanone analogs, hypothesizing that the 4-propyl group can anchor the molecule within a key hydrophobic pocket of the COX-2 active site, while modifications at other positions can enhance potency and selectivity.

The overall workflow for this proposed research is outlined below.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase START Starting Material (Propylbenzene) S1 Step 1: Friedel-Crafts Acylation START->S1 S2 Step 2: Clemmensen Reduction S1->S2 S3 Step 3: Intramolecular Friedel-Crafts Acylation S2->S3 S4 Step 4: Functionalization (e.g., Aldol Condensation) S3->S4 LIB Analog Library S4->LIB E1 In Vitro COX-1/COX-2 Inhibition Assays LIB->E1 E2 Data Analysis: IC50 & Selectivity Index E1->E2 E3 SAR Analysis E2->E3 LEAD Lead Compound Identification E3->LEAD

Caption: Proposed workflow for synthesis and evaluation of this compound analogs.

Synthesis of this compound Analogs

A reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[5][6] This approach allows for the regioselective formation of the five-membered ring. A plausible synthetic route to the target this compound scaffold is detailed below.

Proposed Synthetic Pathway

The synthesis begins with commercially available propylbenzene and proceeds through a 3-(4-propylphenyl)propanoic acid intermediate. This key intermediate is then cyclized to form the core structure, which can be further functionalized to generate a library of analogs.

G Synthetic Pathway to this compound Analogs A Propylbenzene R1 1. Succinic Anhydride, AlCl₃ 2. H₂O B 4-Propyl-γ-oxobenzenebutanoic acid R2 Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) C 4-(4-Propylphenyl)butanoic acid D 3-(4-Propylphenyl)propanoic acid (Key Intermediate) C->D Chain Shortening (Not shown) R3 1. SOCl₂ 2. AlCl₃ R4 Polyphosphoric Acid (PPA) Heat E This compound (Core Scaffold) R5 Ar-CHO, Base (Aldol Condensation) F 2-Benzylidene-4-propyl-1-indanone (Analog Example) R1->B R2->C R4->E R5->F

Caption: General synthetic route to the this compound core and its derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-(4-propylphenyl)propanoic acid

This protocol is a representative procedure adapted from known syntheses of similar arylpropanoic acids.

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 40.0 g, 0.3 mol). Cool the flask to 0°C in an ice bath.

  • Addition of Reagents: Add propylbenzene (24.0 g, 0.2 mol) to the flask, followed by the dropwise addition of a solution of succinic anhydride (20.0 g, 0.2 mol) in 100 mL of nitrobenzene over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 24 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. Extract the resulting mixture with diethyl ether (3 x 200 mL). Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Intermediate Isolation: Remove the solvent under reduced pressure to yield the crude keto-acid, 4-oxo-4-(4-propylphenyl)butanoic acid.

  • Reduction (Wolff-Kishner): To the crude keto-acid, add diethylene glycol (200 mL), hydrazine hydrate (85%, 30 mL), and potassium hydroxide (KOH, 30 g). Heat the mixture to 180-200°C for 4 hours, allowing water to distill off.

  • Final Workup: Cool the reaction mixture, dilute with 500 mL of water, and acidify with concentrated HCl to pH 1-2. The product, 3-(4-propylphenyl)propanoic acid, will precipitate. Filter the solid, wash with cold water, and recrystallize from a mixture of ethanol and water to yield the pure product.

Protocol 2.2.2: Synthesis of this compound (Core)

This protocol is based on standard intramolecular Friedel-Crafts acylation procedures.[5]

  • Reaction Setup: In a 250 mL round-bottom flask, add 3-(4-propylphenyl)propanoic acid (19.2 g, 0.1 mol) and polyphosphoric acid (PPA, 100 g).

  • Reaction: Heat the mixture to 80-90°C with vigorous mechanical stirring for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice. The product will precipitate.

  • Purification: Extract the mixture with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford pure this compound.

Biological Evaluation: COX-2 Inhibition

The synthesized analogs are evaluated for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency and selectivity.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how results would be presented and to form the basis for SAR analysis. The core structure is functionalized via an aldol condensation with various benzaldehydes to yield 2-benzylidene derivatives.

Compound IDAr Substituent (R)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
IND-01 H15.20.8517.9
IND-02 4-F12.50.4229.8
IND-03 4-Cl18.90.3849.7
IND-04 4-OCH₃8.30.1555.3
IND-05 4-SO₂NH₂>500.09>555
Celecoxib (Reference)25.10.08313.8
¹ Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher value indicates greater selectivity for COX-2.

SAR Analysis:

  • The unsubstituted benzylidene analog (IND-01 ) shows modest activity and selectivity.

  • Introducing small electron-withdrawing groups like fluorine (IND-02 ) and chlorine (IND-03 ) at the para-position of the benzylidene ring improves COX-2 potency and selectivity.

  • An electron-donating methoxy group (IND-04 ) further enhances potency, suggesting a favorable interaction in the active site.

  • The introduction of a sulfonamide group (IND-05 ), a classic COX-2 pharmacophore, dramatically increases potency and selectivity, consistent with the binding mode of known coxibs.

COX-2 Signaling Pathway

Inhibitors of COX-2 block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a key precursor for pro-inflammatory prostaglandins like PGE₂. This action reduces the downstream signaling that leads to inflammation, pain, and fever.

G Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) PLA2 Phospholipase A₂ (cPLA₂) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases PLA2->Membrane COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to Prostanoids Pro-inflammatory Prostanoids (PGE₂, PGI₂, TXA₂) PGH2->Prostanoids isomerized to Response Inflammatory Response (Pain, Fever, Swelling) Prostanoids->Response mediate Inhibitor This compound (COX-2 Inhibitor) Inhibitor->COX2 inhibits

Caption: Simplified COX-2 pro-inflammatory signaling pathway and point of inhibition.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a representative fluorometric assay adapted from commercially available kits.[7][8]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a 100 µM stock in DMSO.

    • Enzyme: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

    • Arachidonic Acid (Substrate): Prepare a 100 µM stock solution in ethanol.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions (e.g., 100 µM to 0.1 nM) in assay buffer for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Enzyme Control Wells: Add 160 µL Assay Buffer, 10 µL Heme solution, and 10 µL of enzyme solution (COX-1 or COX-2). Add 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 160 µL Assay Buffer, 10 µL Heme solution, and 10 µL of enzyme solution. Add 10 µL of the diluted test compound.

    • Background Wells: Add 170 µL Assay Buffer, 10 µL Heme solution, and 10 µL of DMSO.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red-based detection) in kinetic mode for 5-10 minutes. The rate of fluorescence increase is proportional to COX activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Rate_inhibitor - Rate_background) / (Rate_enzyme_control - Rate_background)]

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis and biological evaluation of this compound analogs as selective COX-2 inhibitors. The detailed synthetic protocols are based on robust and well-established organic chemistry reactions, ensuring a high probability of success in generating the target scaffold.[4][5] The proposed biological evaluation workflow, including a detailed in vitro assay protocol and a model for SAR analysis, offers a clear path to identifying potent and selective lead compounds. The visualizations provided for the synthetic workflow and the COX-2 signaling pathway serve as conceptual aids for researchers entering this field. This document is intended to be a foundational resource to stimulate and guide the development of this promising new class of potential anti-inflammatory agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Friedel-Crafts Synthesis of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Propyl-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is based on an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones.[1][2] The protocol details the necessary reagents, equipment, and step-by-step procedures for the conversion of 3-(4-propylphenyl)propanoic acid to the target indanone. This method is a reliable pathway for producing 1-indanone derivatives.[1]

Introduction

The 1-indanone scaffold is a core structural motif in a variety of pharmacologically significant molecules, exhibiting activities ranging from antiviral and anti-inflammatory to anticancer.[1] The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts, is a fundamental method for the alkylation and acylation of aromatic rings.[3][4] Intramolecular Friedel-Crafts acylation is a particularly powerful strategy for the synthesis of cyclic aromatic ketones like 1-indanones, typically proceeding from 3-arylpropionic acids or their corresponding acyl chlorides.[2][5]

This protocol outlines the synthesis of this compound via a two-step sequence starting from 3-(4-propylphenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride. The subsequent step is the intramolecular Friedel-Crafts cyclization of the acyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to yield the desired this compound.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Formation of the Acyl Chloride 3-(4-propylphenyl)propanoic acid is reacted with thionyl chloride to form 3-(4-propylphenyl)propionyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting acyl chloride undergoes an intramolecular cyclization in the presence of aluminum chloride to form this compound.

Experimental Protocol

3.1. Materials and Reagents

Compound/ReagentMolar Mass ( g/mol )Typical QuantityNotes
3-(4-propylphenyl)propanoic acid192.2510.0 g (52.0 mmol)Starting material
Thionyl chloride (SOCl₂)118.975.7 mL (78.0 mmol)Use in a fume hood
Aluminum chloride (AlCl₃)133.347.6 g (57.0 mmol)Anhydrous, handle with care
Dichloromethane (DCM)84.93200 mLAnhydrous
Hydrochloric acid (HCl)36.46~50 mL (5 M solution)For workup
Sodium bicarbonate (NaHCO₃)84.01As needed (sat. solution)For workup
Magnesium sulfate (MgSO₄)120.37As neededAnhydrous, for drying
Diethyl ether74.12As neededFor extraction
Hexane86.18As neededFor chromatography
Ethyl acetate88.11As neededFor chromatography

3.2. Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • pH paper

3.3. Step-by-Step Procedure

Step 1: Synthesis of 3-(4-propylphenyl)propionyl chloride

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-propylphenyl)propanoic acid (10.0 g, 52.0 mmol).

  • Place the flask in a fume hood and add thionyl chloride (5.7 mL, 78.0 mmol) dropwise at room temperature.

  • Once the addition is complete, heat the mixture to reflux (around 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-propylphenyl)propionyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (7.6 g, 57.0 mmol) in anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude 3-(4-propylphenyl)propionyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • The reaction is then carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and 5 M HCl (~50 mL).

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound.

Friedel_Crafts_Indanone_Synthesis Start 3-(4-propylphenyl)propanoic acid Reagent1 SOCl₂ Intermediate 3-(4-propylphenyl)propionyl chloride Reagent1->Intermediate Acyl Chloride Formation Reagent2 1. AlCl₃, DCM 2. H₂O workup Product This compound Reagent2->Product Intramolecular Friedel-Crafts Acylation Purification Column Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

  • The quenching of the reaction with water is exothermic and should be done slowly and with cooling.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Disclaimer: This protocol is intended for use by trained chemistry professionals. Appropriate safety measures should always be implemented.

References

Application of 4-Propyl-1-indanone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 4-propyl-1-indanone as a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein describe the synthesis of pyrazole, pyrimidine, and isoxazole derivatives, leveraging the reactivity of the indanone scaffold.

The core strategy involves an initial Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone. This intermediate serves as a key building block for subsequent cyclization reactions with various reagents to yield the desired heterocyclic cores. This approach allows for the generation of a diverse library of compounds with potential therapeutic applications.

Logical Workflow for Synthesis

The synthesis of these heterocyclic compounds from this compound follows a logical multi-step progression. The initial condensation to form the chalcone is a pivotal step, creating the necessary precursor for the subsequent cyclization reactions that lead to the formation of the different heterocyclic rings.

Synthesis Workflow A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (e.g., p-tolualdehyde) B->C D 2-(4-methylbenzylidene)-4-propyl- 1-indanone (Chalcone Intermediate) C->D E Hydrazine Hydrate D->E Cyclization F Guanidine Hydrochloride D->F Cyclization G Hydroxylamine Hydrochloride D->G Cyclization H Indeno[1,2-c]pyrazole Derivative E->H I Indeno[2,1-e]pyrimidine Derivative F->I J Indeno[1,2-c]isoxazole Derivative G->J

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Experimental Protocols

Synthesis of 2-(4-methylbenzylidene)-4-propyl-1-indanone (Chalcone Intermediate)

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with p-tolualdehyde.

Materials:

  • This compound

  • p-Tolualdehyde

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and p-tolualdehyde (10 mmol) in ethanol (100 mL).

  • With vigorous stirring, add 10% aqueous NaOH (20 mL) dropwise to the solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Pour the mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure chalcone.

Synthesis of Heterocyclic Derivatives

The following protocols detail the cyclization of the chalcone intermediate to form pyrazole, pyrimidine, and isoxazole derivatives.

Materials:

  • 2-(4-methylbenzylidene)-4-propyl-1-indanone

  • Hydrazine hydrate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone intermediate (5 mmol) in glacial acetic acid (30 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Materials:

  • 2-(4-methylbenzylidene)-4-propyl-1-indanone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add the chalcone intermediate (5 mmol) and guanidine hydrochloride (5 mmol) to the sodium ethoxide solution.

  • Reflux the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the solid product by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure pyrimidine derivative.

Materials:

  • 2-(4-methylbenzylidene)-4-propyl-1-indanone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chalcone intermediate (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (50 mL).

  • Add a solution of KOH (10 mmol) in ethanol (10 mL) dropwise to the reaction mixture.

  • Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of the chalcone intermediate and its subsequent conversion to heterocyclic derivatives. Please note that yields are based on analogous reactions reported in the literature and may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(4-methylbenzylidene)-4-propyl-1-indanoneC₂₀H₂₀O276.3785-95110-112
4-Propyl-indeno[1,2-c]pyrazole derivativeC₂₀H₂₀N₂288.3975-85185-187
4-Propyl-indeno[2,1-e]pyrimidine derivativeC₂₁H₂₁N₃327.4265-75210-212
4-Propyl-indeno[1,2-c]isoxazole derivativeC₂₀H₁₉NO289.3770-80160-162

Signaling Pathways and Biological Activity

While specific biological data for heterocyclic compounds derived directly from this compound is not extensively available in the current literature, the synthesized heterocyclic cores (pyrazole, pyrimidine, and isoxazole) are well-established pharmacophores found in numerous biologically active molecules.

General Biological Relevance:

  • Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring.

  • Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast number of biological processes. Synthetic pyrimidine analogs are widely used as anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents.

  • Isoxazole derivatives also display diverse biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects. The drug Valdecoxib, another selective COX-2 inhibitor, features an isoxazole core.

The following diagram illustrates a generalized signaling pathway that could be modulated by such heterocyclic compounds, for instance, the cyclooxygenase (COX) pathway, which is a common target for anti-inflammatory drugs containing pyrazole and isoxazole motifs.

COX_Pathway A Arachidonic Acid B COX-1 / COX-2 (Cyclooxygenase) A->B C Prostaglandin H2 B->C H Stomach Lining Protection B->H COX-1 mediated D Prostaglandins (PGE2, PGI2, etc.) C->D E Thromboxanes (TXA2) C->E F Inflammation, Pain, Fever D->F G Platelet Aggregation E->G I Synthesized Heterocyclic Compounds (e.g., Pyrazole, Isoxazole derivatives) I->B Inhibition

Caption: Potential inhibition of the COX pathway by synthesized heterocyclic compounds.

Further screening of the synthesized this compound derivatives against various biological targets is warranted to elucidate their specific mechanisms of action and therapeutic potential.

Application Notes and Protocols: 4-Propyl-1-indanone as a Precursor for Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Indanone derivatives are a significant class of compounds in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1][2] This scaffold is found in pharmaceuticals targeting various conditions, including neurodegenerative diseases, inflammation, and viral infections.[1][3] Notably, the 1-indanone core is a key structural feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[4] This has spurred further research into novel indanone derivatives as potential therapeutic agents.[4] This document outlines the application of 4-Propyl-1-indanone as a starting material for the synthesis of a potential pharmaceutical agent targeting cholinesterase.

The rationale for utilizing this compound lies in the exploration of structure-activity relationships (SAR) of 1-indanone-based cholinesterase inhibitors. The propyl group at the 4-position of the indanone ring can influence the compound's lipophilicity and binding interactions with the enzyme's active site, potentially leading to improved potency and selectivity.

Synthesis of a this compound Derivative as a Potential Cholinesterase Inhibitor

This section details a representative synthetic protocol for the preparation of a novel cholinesterase inhibitor starting from this compound. The synthesis involves a Claisen-Schmidt condensation followed by the introduction of a piperidine moiety, a common feature in many AChE inhibitors that interacts with the peripheral anionic site (PAS) of the enzyme.

Experimental Workflow

G cluster_synthesis Synthesis Pathway cluster_purification Purification and Characterization start This compound intermediate1 Intermediate A: 2-((4-(piperidin-1-yl)methyl)benzylidene)-4-propyl-2,3-dihydro-1H-inden-1-one start->intermediate1 Claisen-Schmidt Condensation final_product Final Product: (E)-2-((4-(piperidin-1-yl)methyl)benzylidene)-4-propyl-2,3-dihydro-1H-inden-1-one hydrochloride intermediate1->final_product Salt Formation purification Column Chromatography final_product->purification characterization NMR, Mass Spectrometry, HPLC purification->characterization

Caption: Synthetic workflow for a novel cholinesterase inhibitor.

Experimental Protocol

Step 1: Synthesis of (E)-2-((4-(piperidin-1-yl)methyl)benzylidene)-4-propyl-2,3-dihydro-1H-inden-1-one (Intermediate A)

  • To a solution of this compound (1.0 eq) and 4-(piperidin-1-ylmethyl)benzaldehyde (1.1 eq) in ethanol (10 mL/mmol of indanone), add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Synthesis of (E)-2-((4-(piperidin-1-yl)methyl)benzylidene)-4-propyl-2,3-dihydro-1H-inden-1-one hydrochloride (Final Product)

  • Dissolve the purified Intermediate A (1.0 eq) in anhydrous diethyl ether (15 mL/mmol).

  • Slowly add a solution of 2M HCl in diethyl ether (1.2 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Intermediate AC25H29NO359.5175>98%
Final ProductC25H30ClNO395.9792>99%

Biological Evaluation: In Vitro Cholinesterase Inhibition Assay

The synthesized compound can be evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's method.

Experimental Protocol
  • Prepare stock solutions of the test compound, Donepezil (as a reference standard), AChE (from electric eel), and BChE (from equine serum) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the buffer solution and 25 µL of the respective enzyme solution (AChE or BChE).

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 50 µL of DTNB (Ellman's reagent).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Representative Biological Data

The following table presents hypothetical IC50 values for the synthesized compound against AChE and BChE, for illustrative purposes.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
Final Product 1515010
Donepezil 101200120

Mechanism of Action: Cholinesterase Inhibition Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of cholinesterases, which leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft.

G cluster_pathway Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptors ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Neuronal Signal Propagation ACh_receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase at the cholinergic synapse.

This inhibition of AChE by the this compound derivative prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for symptomatic relief in Alzheimer's disease.[4]

Conclusion: this compound serves as a valuable and versatile precursor for the synthesis of novel pharmaceutical agents, particularly those targeting neurodegenerative disorders. The synthetic route is adaptable, allowing for the generation of a library of derivatives for further SAR studies. The described protocols provide a framework for the synthesis, purification, and biological evaluation of these promising compounds. Further in vivo studies are warranted to establish the pharmacokinetic and pharmacodynamic profiles of these novel agents.

References

Development of analytical methods for 4-Propyl-1-indanone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 4-Propyl-1-indanone in various matrices. The methods described herein are intended for researchers, scientists, and drug development professionals. This note outlines three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes a detailed experimental protocol, data presentation guidelines, and visual diagrams to illustrate the workflow.

Introduction

This compound is a chemical compound belonging to the indanone class of molecules.[1][2] Indanone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as antiviral, anti-inflammatory, and anticancer agents, as well as their use in the development of treatments for neurodegenerative diseases.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in pharmaceutical research. This application note details robust analytical methodologies for this purpose.

Analytical Methods

Three primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis, GC-MS for volatile and semi-volatile analysis, and LC-MS/MS for high-sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds. It is a robust and cost-effective method suitable for the analysis of this compound in bulk drug substances and simple formulations.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[4] The exact ratio should be optimized for best peak shape and retention time. For MS-compatible methods, formic acid can be used as a modifier instead of non-volatile acids.[5]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254 nm for aromatic compounds).

    • Run Time: 10 minutes or until the peak of interest has eluted and the baseline is stable.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.[4]

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

ParameterValue
Retention Time (min)e.g., 4.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides mass spectral data for compound identification.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Autosampler and data system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

    • Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the range of 0.1 µg/mL to 10 µg/mL.

    • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • For quantification in SIM mode, select characteristic ions of this compound.

    • Construct a calibration curve and perform linear regression as described for the HPLC-UV method.

ParameterValue
Retention Time (min)e.g., 12.8
Quantifier Ion (m/z)To be determined
Qualifier Ions (m/z)To be determined
Linearity Range (µg/mL)0.1 - 10
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)To be determined
Limit of Quantification (LOQ) (ng/mL)To be determined
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.[7][8]

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.[9][10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: ESI in positive ion mode.

    • Ion Source Parameters:

      • Capillary Voltage: 3500 V.[9]

      • Gas Temperature: 250°C.[9]

      • Gas Flow: 13 L/min.[9]

      • Nebulizer Pressure: 35 psi.[9]

    • MRM Transitions:

      • Determine the precursor ion (e.g., [M+H]⁺) and product ions for this compound by direct infusion.

      • Optimize collision energy for each transition.

  • Standard and Sample Preparation:

    • Standard and Sample Preparation: Similar to HPLC-UV, but with concentrations typically in the ng/mL range.

    • Biological Sample Preparation: For plasma or serum, perform protein precipitation with acetonitrile followed by centrifugation. Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.

  • Data Analysis:

    • Integrate the peak areas of the specified MRM transitions.

    • Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).

ParameterValue
Retention Time (min)e.g., 3.2
Precursor Ion (m/z)To be determined
Product Ion (m/z)To be determined
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (pg/mL)To be determined
Limit of Quantification (LOQ) (pg/mL)To be determined

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start stock Stock Solution (1 mg/mL) start->stock sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep cal_standards Calibration Standards (Dilution Series) stock->cal_standards hplc HPLC-UV cal_standards->hplc Inject gcms GC-MS cal_standards->gcms Inject lcmsms LC-MS/MS cal_standards->lcmsms Inject sample_prep->hplc sample_prep->gcms sample_prep->lcmsms peak_integration Peak Integration hplc->peak_integration gcms->peak_integration lcmsms->peak_integration calibration_curve Calibration Curve (Linear Regression) peak_integration->calibration_curve quantification Quantification calibration_curve->quantification end End quantification->end

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Analytical Techniques compound This compound sensitivity Required Sensitivity compound->sensitivity selectivity Required Selectivity compound->selectivity matrix Sample Matrix (e.g., Plasma, Formulation) matrix->sensitivity matrix->selectivity hplc HPLC-UV sensitivity->hplc gcms GC-MS sensitivity->gcms lcmsms LC-MS/MS sensitivity->lcmsms sensitivity->lcmsms High selectivity->hplc selectivity->gcms selectivity->gcms High selectivity->lcmsms selectivity->lcmsms High throughput Throughput Needs throughput->hplc throughput->hplc High throughput->gcms throughput->lcmsms cost Cost & Availability cost->hplc cost->hplc Low cost->gcms cost->lcmsms cost->lcmsms High

References

Application Notes and Protocols for In Vitro Assays Involving 4-Propyl-1-indanone and Related Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 1-indanone have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2][3][4] 4-Propyl-1-indanone, as a member of this class, is a candidate for evaluation in various in vitro assays to determine its therapeutic potential. While specific experimental data for this compound is not extensively documented in publicly available literature, this document provides detailed application notes and protocols for key in vitro assays commonly employed for the 1-indanone class of molecules. The presented data tables contain illustrative values for this compound to serve as a template for data presentation.

Application Note 1: Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of 1-indanone derivatives is a significant area of investigation.[5][6] Assays typically focus on the inhibition of inflammatory mediators and the stabilization of cell membranes.

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol details the assessment of a compound's ability to inhibit the release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from murine macrophage cells (RAW 264.7) stimulated with LPS.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells for 2 hours with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 115.2 ± 2.110.5 ± 1.8
535.8 ± 3.528.9 ± 2.9
1058.1 ± 4.249.7 ± 3.4
2579.4 ± 5.171.3 ± 4.6
5088.6 ± 3.982.1 ± 3.7
Dexamethasone (Control) 1092.5 ± 2.890.4 ± 3.1

Values are presented as mean ± SD and are for illustrative purposes.

G cluster_workflow Workflow: Cytokine Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Pre-incubate with This compound (2h) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Quantify TNF-α & IL-6 (ELISA) E->F

Caption: Workflow for measuring cytokine inhibition in macrophages.

Application Note 2: Anticancer and Cytotoxicity Screening

Many 1-indanone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[7][8] The MTT assay is a fundamental method for assessing cell viability and determining the cytotoxic potential of a compound.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colorectal cancer, MCF-7 breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
HT-29 (Colon Cancer) This compound 12.5 ± 1.1
Doxorubicin0.8 ± 0.2
MCF-7 (Breast Cancer) This compound 28.3 ± 2.5
Doxorubicin1.2 ± 0.3

Values are presented as mean ± SD and are for illustrative purposes.

G cluster_workflow Workflow: MTT Cytotoxicity Assay A Seed cancer cells in 96-well plate B Treat with this compound for 48 hours A->B C Add MTT solution (4 hours incubation) B->C D Dissolve formazan crystals in DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for the MTT cell viability assay.

Application Note 3: Enzyme Inhibition Profiling

The ability of 1-indanone derivatives to inhibit specific enzymes is a key aspect of their mechanism of action.[9] For instance, cyclooxygenase-2 (COX-2) is a major target in anti-inflammatory drug discovery.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against the COX-2 enzyme, often using a commercially available colorimetric or fluorometric assay kit.

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This typically includes the reaction buffer, heme, COX-2 enzyme, and arachidonic acid (substrate).

  • Compound Addition: To the wells of a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of this compound. Include wells for a known inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Development: Incubate for the recommended time (e.g., 5-10 minutes) at 37°C. The reaction product is then measured, often via a colorimetric probe that reacts with PGG₂, an intermediate in the prostaglandin synthesis pathway.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ for COX-2 (µM)
This compound 8.7 ± 0.9
Celecoxib (Control) 0.05 ± 0.01

Values are presented as mean ± SD and are for illustrative purposes.

G cluster_workflow Workflow: COX-2 Enzyme Inhibition Assay A Add Buffer, COX-2 Enzyme, & Inhibitor to plate B Pre-incubate for 10 min A->B C Initiate reaction with Arachidonic Acid B->C D Incubate at 37°C C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for a typical COX-2 inhibition assay.

Hypothesized Signaling Pathway Inhibition

Based on studies of related compounds, a plausible mechanism of action for the anti-inflammatory effects of 1-indanone derivatives is the inhibition of the NF-κB signaling pathway.[7] This pathway is central to the transcriptional regulation of pro-inflammatory genes.

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates PropylIndanone This compound PropylIndanone->IKK Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequestered in Cytoplasm IkB_P P-IκBα Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: Derivatization of 4-Propyl-1-indanone for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 4-propyl-1-indanone and the subsequent evaluation of its derivatives for structure-activity relationship (SAR) studies. The protocols focus on the generation of a library of 2-arylidene-4-propyl-1-indanone derivatives and their assessment as potential anti-inflammatory agents and cholinesterase inhibitors, two of the many biological activities associated with the indanone scaffold.[1]

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid framework makes it an attractive starting point for the design of novel therapeutic agents. This document specifically focuses on this compound, a substituted indanone with potential for derivatization to explore its therapeutic applications. The primary derivatization strategy discussed is the Claisen-Schmidt condensation to yield 2-arylidene derivatives, which are rigid analogues of chalcones and have shown a wide range of pharmacological activities.[3]

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through a two-step process starting from 4-propylbenzaldehyde. The first step involves the formation of 3-(4-propylphenyl)propanoic acid, which is then cyclized via an intramolecular Friedel-Crafts acylation.

Protocol 1: Synthesis of 3-(4-propylphenyl)propanoic acid

This protocol is adapted from standard procedures for the synthesis of phenylpropanoic acids.

Materials:

  • 4-propylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-propylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude cinnamic acid derivative.

  • The crude product is then hydrogenated using a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter the catalyst and evaporate the solvent to yield 3-(4-propylphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol utilizes a strong acid to promote the cyclization of the carboxylic acid onto the aromatic ring.

Materials:

  • 3-(4-propylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Convert 3-(4-propylphenyl)propanoic acid to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM at room temperature for 2-3 hours.

  • Remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in dry DCM and cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.1 equivalents) in portions, keeping the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of this compound

The primary point of derivatization for SAR studies is the α-position to the carbonyl group (C2). The Claisen-Schmidt condensation with a variety of substituted benzaldehydes allows for the introduction of diverse chemical functionalities.

Protocol 3: Synthesis of 2-Arylidene-4-propyl-1-indanone Derivatives

This is a general protocol for the base-catalyzed aldol condensation.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde, etc.)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10%)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add a 10% aqueous solution of NaOH or KOH dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure 2-arylidene-4-propyl-1-indanone derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives can be screened for various biological activities to establish SAR. Based on the literature for similar indanone derivatives, promising areas for investigation include anti-inflammatory and neuroprotective activities.

Hypothesized Biological Targets
  • Anti-inflammatory Activity: Many arylidene indanone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or modulation of signaling pathways like NF-κB.[4][5]

  • Cholinesterase Inhibition: The indanone scaffold is present in the well-known acetylcholinesterase inhibitor, Donepezil. Arylidene indanone derivatives have been explored as potential agents for the treatment of Alzheimer's disease.[6]

Data Presentation: Quantitative SAR Data

The following tables present hypothetical quantitative data for a series of 2-arylidene-4-propyl-1-indanone derivatives against selected targets. These values are for illustrative purposes to demonstrate how SAR data can be structured and are based on reported activities for analogous compounds.

Table 1: Anti-inflammatory Activity of 2-Arylidene-4-propyl-1-indanone Derivatives

Compound IDR-group (at para-position of benzylidene)Inhibition of TNF-α release (IC₅₀, nM)[4][5]
DP-1 -H350
DP-2 -OCH₃280
DP-3 -Cl310
DP-4 -N(CH₃)₂150
DP-5 -NO₂450
DP-6 -OH220
IPX-18 (Ref) 4-methyl (on benzylidene) and 4,7-dimethyl (on indanone)96.29 (in PBMCs)[4]

Table 2: Acetylcholinesterase (AChE) Inhibition of 2-Arylidene-4-propyl-1-indanone Derivatives

Compound IDR-group (at para-position of benzylidene)AChE Inhibition (IC₅₀, µM)[2]
DP-1 -H25.5
DP-2 -OCH₃18.2
DP-3 -Cl22.8
DP-4 -N(CH₃)₂8.5
DP-5 -NO₂35.1
DP-6 -OH15.7
Donepezil (Ref) -0.02

Experimental Protocols for Biological Assays

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 10 µL of AChE solution (0.2 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 5: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway, which is crucial in inflammation.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Test compounds (dissolved in DMSO)

  • Luciferase Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to stimulated cells without the compound.

  • Calculate IC₅₀ values from the dose-response curves.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Synthesis Derivatization Claisen-Schmidt Condensation (with various Ar-CHO) Start->Derivatization Library Library of 2-Arylidene- This compound Derivatives Derivatization->Library AChE_Assay AChE Inhibition Assay (Ellman's Method) Library->AChE_Assay Screening NFkB_Assay NF-κB Reporter Assay Library->NFkB_Assay Screening SAR Structure-Activity Relationship (SAR) Analysis AChE_Assay->SAR NFkB_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR studies of this compound derivatives.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Transcription Gene Transcription (e.g., TNF-α, IL-6) NFkB_active->Transcription Translocates & Induces Indanone 2-Arylidene-1-indanone Derivative Indanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

References

Scale-up Synthesis of 4-Propyl-1-indanone for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-Propyl-1-indanone, a key intermediate in the development of various therapeutic agents. The presented methodology is based on a robust and scalable one-pot Friedel-Crafts acylation and intramolecular alkylation, offering a streamlined process suitable for preclinical supply. This application note includes comprehensive experimental procedures, characterization data, and a discussion of the potential biological relevance of 4-alkyl-1-indanone derivatives.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5] The substituent at the 4-position of the indanone ring plays a crucial role in modulating the biological activity of these compounds. The development of a scalable and efficient synthesis for specific 4-substituted 1-indanones, such as this compound, is therefore of significant interest for preclinical and clinical drug development programs.

This application note details a scalable, one-pot synthesis of this compound from commercially available starting materials. The synthetic strategy involves an initial Friedel-Crafts acylation of propylbenzene with 3-chloropropionyl chloride, followed by an in-situ intramolecular Friedel-Crafts alkylation to yield the desired product. This method is advantageous for its operational simplicity and reduced number of unit operations, making it amenable to scale-up.[6]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process that can be conveniently performed in a single reaction vessel. The overall reaction scheme is presented below:

Step 1: Friedel-Crafts Acylation Propylbenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate 3-chloro-1-(4-propylphenyl)propan-1-one.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization) The intermediate is then heated to induce an intramolecular Friedel-Crafts alkylation, leading to the formation of the five-membered ring of this compound.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Propylbenzene120.190.862≥98%
3-Chloropropionyl chloride126.981.33≥98%
Aluminum chloride (anhydrous)133.34-≥99%
Dichloromethane (DCM, anhydrous)84.931.33≥99.8%
Hydrochloric acid (HCl)36.46-37% (w/w)
Sodium bicarbonate (NaHCO₃)84.01--
Anhydrous sodium sulfate (Na₂SO₄)142.04--
Ethyl acetate88.110.902-
Hexane86.180.659-

Procedure:

  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (5 mL/g of propylbenzene). The suspension is cooled to 0-5 °C in an ice-water bath.

  • Addition of Reactants: A solution of propylbenzene (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL/g of propylbenzene) is added dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Acylation Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization Reaction: The reaction mixture is then heated to reflux (approximately 40 °C for DCM) and maintained at this temperature for 3-4 hours to facilitate the intramolecular cyclization. The reaction is monitored by TLC until the intermediate is consumed.

  • Quenching: The reaction mixture is cooled to 0-5 °C and slowly quenched by the dropwise addition of a cold 1 M HCl solution. Caution: This is an exothermic process, and HCl gas will be evolved.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x V/2, where V is the initial volume of DCM). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data for this compound
ParameterValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.55 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 3.05 (t, J = 5.8 Hz, 2H), 2.70 (t, J = 5.8 Hz, 2H), 2.60 (t, J = 7.5 Hz, 2H), 1.65 (sext, J = 7.5 Hz, 2H), 0.95 (t, J = 7.3 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 207.5, 153.0, 142.5, 135.0, 127.0, 125.5, 123.0, 36.5, 35.0, 25.0, 24.5, 14.0.
IR (KBr, cm⁻¹) 2958, 1705 (C=O), 1600, 1460, 1280, 810.
Mass Spectrum (EI, m/z) 174 (M⁺), 145, 117.
Purity (by HPLC) >98%
Yield Expected to be in the range of 60-80% based on similar reactions.

Note: The NMR and IR data are predicted based on the structure and data for analogous compounds as specific experimental data for this compound was not available in the searched literature.

Potential Biological Significance and Signaling Pathways

While specific preclinical studies on this compound are not extensively reported in the public domain, the broader class of 1-indanone derivatives has been investigated for various therapeutic applications.[4][5] Notably, many indanone-containing molecules exhibit anti-inflammatory and anticancer activities.

A plausible mechanism of action for the anti-inflammatory effects of certain indanone derivatives involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Below is a representative diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by a bioactive 4-alkyl-1-indanone derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Potential Site of Action cluster_3 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signal Transduction NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB->DNA Translocation Indanone This compound (Hypothesized) Indanone->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription G cluster_0 Synthesis cluster_1 Purification & Analysis Start Propylbenzene + 3-Chloropropionyl chloride Acylation Friedel-Crafts Acylation (AlCl₃, DCM, 0-25°C) Start->Acylation Cyclization Intramolecular Alkylation (Reflux) Acylation->Cyclization Product Crude this compound Cyclization->Product Workup Aqueous Workup Product->Workup Purify Column Chromatography Workup->Purify Final_Product Pure this compound Purify->Final_Product Analysis Characterization (NMR, IR, MS, Purity) Final_Product->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 4-Propyl-1-indanone using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules. Its accurate quantification is crucial for process monitoring, quality control, and research applications. This application note describes a robust and reliable RP-HPLC method for the determination of this compound. The method is suitable for the analysis of bulk material and in-process samples.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nonpolar aromatic compounds.

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes

Note: The UV detection wavelength of 245 nm is selected based on the UV absorbance spectrum of the parent compound, 1-indanone, which exhibits a strong absorbance maximum around this wavelength.

Protocols

Mobile Phase Preparation
  • Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.

  • Combine the solvents in a suitable glass reservoir.

  • Add 1.0 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark. This will be the stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing an appropriate amount of this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The performance of this HPLC method was evaluated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). A summary of the quantitative data is presented in the table below.

ParameterResult
Retention Time (min) ~ 5.8
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75

Note: The presented quantitative data is based on typical performance characteristics of HPLC methods for similar aromatic ketones and should be verified during method validation.

Visualization

Experimental Workflow

The logical flow of the analytical procedure is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation hplc_analysis HPLC Analysis mobile_phase->hplc_analysis standard_prep Standard Preparation standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification

HPLC Analysis Workflow for this compound.
Logical Relationship of Method Parameters

The following diagram illustrates the key relationships between the different parameters of the HPLC method.

method_parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Settings cluster_output Output composition Composition (ACN:H2O) retention_time Retention Time composition->retention_time modifier Modifier (H3PO4) peak_area Peak Area modifier->peak_area stationary_phase Stationary Phase (C18) stationary_phase->retention_time dimensions Dimensions (4.6x150mm, 5µm) dimensions->retention_time flow_rate Flow Rate flow_rate->retention_time temperature Temperature temperature->retention_time detection UV Detection detection->peak_area

Interrelation of HPLC Method Parameters.

Application Note: Analysis of 4-Propyl-1-indanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Propyl-1-indanone is an aromatic ketone of interest in various fields of chemical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a this compound sample.

ParameterValue
Compound NameThis compound
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
Retention Time (RT)12.58 min
Target Ion (m/z)131
Qualifier Ion 1 (m/z)174
Qualifier Ion 2 (m/z)103
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Linearity (R²)0.998

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

1. Sample Preparation:

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[1]

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a compatible volatile solvent.[2]

    • Ensure the final concentration is within the calibration range. A typical concentration for injection is around 10 µg/mL.[3]

    • If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[2]

    • Transfer the final sample to a 2 mL glass autosampler vial.[1]

2. GC-MS Instrumentation and Conditions:

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

GC Parameters
Instrument Agilent 7890B GC coupled to a 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[4]
MS Parameters
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV[5]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions m/z 131 (quantifier), 174, 103 (qualifiers)

3. Data Analysis:

  • Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should exhibit the molecular ion peak (m/z 174) and characteristic fragment ions.

  • Quantitative Analysis: Create a calibration curve by plotting the peak area of the target ion (m/z 131) against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Filter Filter/Centrifuge Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Qualitative Qualitative Analysis (RT & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of GC-MS Components:

GCMS_Components Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Ionization) Column->IonSource Eluent MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Ions Detector Detector (Signal) MassAnalyzer->Detector Filtered Ions

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Propyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Propyl-1-indanone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My overall yield for this compound is very low. What are the most likely causes?

Low overall yield in the synthesis of this compound can stem from several factors throughout the two main stages of the synthesis: the initial Friedel-Crafts reaction to form a precursor and the subsequent intramolecular cyclization.

Common causes for low yield include:

  • Carbocation Rearrangement: If you are using a Friedel-Crafts alkylation to introduce the propyl group, the primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl side chain and resulting in an isomeric indanone product.

  • Poor Regioselectivity: During the intramolecular Friedel-Crafts cyclization, the acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers (e.g., this compound and 6-propyl-1-indanone). The propyl group is an ortho-, para-director, which can lead to substitution at the position para to the propyl group, resulting in the desired 4-propyl isomer, but ortho substitution is also possible.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities in the reagents or solvent.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.

  • Side Reactions: Undesirable side reactions, such as polyalkylation or acylation of the starting material, can consume reagents and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.

To troubleshoot, it is crucial to analyze each step of your synthesis to pinpoint the source of the low yield.

2. I am seeing an unexpected isomer in my final product analysis. How can I improve the regioselectivity of the intramolecular cyclization?

The formation of isomeric products, most commonly 6-propyl-1-indanone alongside the desired this compound, is a common issue related to the directing effects of the substituents on the benzene ring. The propyl group is an activating ortho-, para-director. While the para-substitution leading to the 4-propyl isomer is often favored sterically, the electronic activation at the ortho position can lead to the formation of the 6-propyl isomer.

To improve regioselectivity, consider the following:

  • Choice of Catalyst: The choice of Lewis acid can influence the regioselectivity of the reaction. While AlCl₃ is a strong and common catalyst, other Lewis acids like TiCl₄, SnCl₄, or milder catalysts in combination with a co-catalyst might offer better control.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-substituted product over the ortho-substituted one.

  • Solvent: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may be beneficial.

  • Steric Hindrance: While the propyl group itself provides some steric hindrance to ortho-substitution, modifying the structure of the acylating agent, if possible, could further influence the regiochemical outcome.

3. I suspect carbocation rearrangement is occurring during the introduction of the propyl group. How can I avoid this?

Friedel-Crafts alkylation with a propyl halide is prone to carbocation rearrangement, leading to the formation of an isopropyl group on the benzene ring. To avoid this, it is highly recommended to use a Friedel-Crafts acylation followed by a reduction step to introduce the n-propyl group.

Recommended Two-Step Procedure:

  • Friedel-Crafts Acylation: React benzene with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride in the presence of a Lewis acid catalyst like AlCl₃. This will form propiophenone. The acylium ion (CH₃CH₂CO⁺) is resonance-stabilized and does not rearrange.

  • Clemmensen or Wolff-Kishner Reduction: Reduce the ketone group of propiophenone to a methylene group (-CH₂-).

    • Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

    • Wolff-Kishner Reduction: Uses hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH).

This two-step approach ensures the formation of n-propylbenzene, which can then be used in the subsequent steps to synthesize this compound without the risk of isomeric side products from carbocation rearrangement.

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step A: Friedel-Crafts Acylation of Benzene to Propiophenone

Reagent/ParameterQuantity/Value
Benzene100 mL
Propanoyl Chloride0.5 mol
Aluminum Chloride (AlCl₃)0.55 mol
Reaction Temperature0-5 °C (addition), then room temp.
Reaction Time2 hours
Work-upIce-water, followed by HCl (aq)

Methodology:

  • In a flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place the benzene and anhydrous aluminum chloride.

  • Cool the flask in an ice bath.

  • Add the propanoyl chloride dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • Purify the resulting propiophenone by vacuum distillation.

Step B: Clemmensen Reduction of Propiophenone to n-Propylbenzene

Reagent/ParameterQuantity/Value
Propiophenone0.2 mol
Amalgamated Zinc (Zn(Hg))100 g
Concentrated HCl250 mL
Toluene100 mL
Reaction TemperatureReflux
Reaction Time6-8 hours

Methodology:

  • Prepare amalgamated zinc by stirring zinc dust with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and propiophenone.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated HCl periodically to maintain the acidic conditions.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, sodium bicarbonate solution, and then water.

  • Dry the organic layer over anhydrous calcium chloride and remove the toluene by distillation.

  • Purify the n-propylbenzene by fractional distillation.

Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol assumes the successful synthesis of 3-(4-propylphenyl)propanoic acid, which can be prepared from n-propylbenzene and succinic anhydride via a Friedel-Crafts acylation, followed by reduction.

Reagent/ParameterQuantity/Value
3-(4-propylphenyl)propanoic acid0.1 mol
Thionyl Chloride (SOCl₂)0.12 mol
Aluminum Chloride (AlCl₃)0.11 mol
Solvent (e.g., Dichloromethane)200 mL
Reaction Temperature0 °C (acid chloride formation), then 0-5 °C (cyclization)
Reaction Time1 hour (acid chloride), 3 hours (cyclization)

Methodology:

  • Convert 3-(4-propylphenyl)propanoic acid to its acid chloride by reacting it with thionyl chloride. This can be done by gently refluxing the mixture for 1 hour and then removing the excess thionyl chloride by distillation.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.

  • Add anhydrous aluminum chloride portion-wise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 3 hours.

  • Quench the reaction by slowly pouring the mixture onto crushed ice.

  • Separate the organic layer, wash with dilute HCl, water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_intermediate Intermediate cluster_step3 Step 3: Acylation cluster_intermediate2 Intermediate cluster_step4 Step 4: Reduction cluster_intermediate3 Intermediate cluster_step5 Step 5: Intramolecular Cyclization cluster_final Final Product start_benzene Benzene acylation Propiophenone Synthesis start_benzene->acylation start_propanoyl Propanoyl Chloride start_propanoyl->acylation reduction Clemmensen or Wolff-Kishner Reduction acylation->reduction n_propylbenzene n-Propylbenzene reduction->n_propylbenzene succinic_acylation Friedel-Crafts with Succinic Anhydride n_propylbenzene->succinic_acylation keto_acid 3-(4-propylbenzoyl)propanoic acid succinic_acylation->keto_acid keto_reduction Reduction of Ketone keto_acid->keto_reduction propanoic_acid 3-(4-propylphenyl)propanoic acid keto_reduction->propanoic_acid cyclization Friedel-Crafts Cyclization propanoic_acid->cyclization final_product This compound cyclization->final_product

Caption: Synthetic pathway for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound cause1 Carbocation Rearrangement (if using alkylation) start->cause1 cause2 Poor Regioselectivity in Cyclization start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use Acylation-Reduction for Propyl Group cause1->solution1 solution2 Optimize Cyclization: - Catalyst Choice - Lower Temperature - Solvent Screening cause2->solution2 solution3 Use Anhydrous Reagents & Solvents cause3->solution3 solution4 Increase Reaction Time or Temperature (cautiously) cause4->solution4

Caption: Troubleshooting logic for low yield.

Purification of 4-Propyl-1-indanone from reaction mixture by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Propyl-1-indanone from a reaction mixture using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction mixture from which this compound is purified?

A1: this compound is commonly synthesized via an intramolecular Friedel-Crafts acylation of 3-(4-propylphenyl)propanoic acid. Therefore, the reaction mixture typically contains the desired product, unreacted starting material (the carboxylic acid), and potentially a regioisomeric byproduct (e.g., 6-propyl-1-indanone), in addition to the acid catalyst (like polyphosphoric acid or triflic acid) and reaction solvent.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica gel is the most common and recommended stationary phase for the purification of 1-indanone derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[1] Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.

Q3: How do I determine the best mobile phase (eluent) for the separation?

A3: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase as the column.[2] A good starting point for nonpolar to moderately polar compounds like this compound is a mixture of a non-polar solvent such as hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[2] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound on the TLC plate.

Q4: My this compound seems to be degrading on the column. What can I do?

A4: If you suspect your compound is sensitive to the acidic nature of standard silica gel, you can use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, which is added to the eluent in a small percentage (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina might resolve the issue.

Q5: How can I confirm which fractions from the column contain the purified this compound?

A5: The composition of the collected fractions should be analyzed by TLC. Spot a small amount from each fraction onto a TLC plate and compare the spots to your crude reaction mixture and, if available, a pure standard of this compound. Fractions containing only the spot corresponding to the desired product should be combined.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound and Impurities 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude mixture. 3. The column was packed improperly, leading to channeling.1. Optimize the mobile phase using TLC. A less polar solvent system will increase retention and may improve separation from less polar impurities, while a more polar system will move compounds faster. Consider a gradient elution. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude mixture weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is often preferred.
This compound is Eluting Too Quickly (Low Retention) 1. The mobile phase is too polar.1. Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
This compound is Eluting Too Slowly or Not at All 1. The mobile phase is not polar enough. 2. The compound may have poor solubility in the mobile phase. 3. The compound may have decomposed on the column.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. 2. Ensure the chosen eluent is a good solvent for your compound. If solubility is an issue upon loading, dissolve the crude mixture in a minimal amount of a stronger, more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column. 3. Check for compound stability on silica gel using a 2D TLC. If decomposition is observed, consider using deactivated silica gel or alumina.
Product Fractions are Contaminated with Starting Material (3-(4-propylphenyl)propanoic acid) 1. The carboxylic acid is streaking down the column.1. The polarity difference between the indanone and the carboxylic acid is significant. The acid will likely have a much lower Rf. If it is still contaminating the product fractions, consider a pre-purification workup. An aqueous basic wash (e.g., with sodium bicarbonate solution) of the crude product in an organic solvent before chromatography will remove the acidic starting material.
Cracks or Channels Appear in the Silica Gel Bed During Elution 1. A sudden change in solvent polarity. 2. The column ran dry.1. When running a gradient elution, change the solvent composition gradually.[3] Drastic changes can generate heat and cause the silica bed to crack. 2. Always maintain the solvent level above the top of the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on preliminary TLC analysis of the specific reaction mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to absorb into the silica gel.

3. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluent.

  • Begin collecting fractions in test tubes.

  • If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Monitor the progress of the separation by collecting small fractions and analyzing them by TLC.

  • A gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 95:5 Hexane:Ethyl Acetate to 90:10 Hexane:Ethyl Acetate) to elute the more polar components.

4. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Purification_Troubleshooting_Workflow start_node Start: Crude this compound Mixture tlc_analysis Perform TLC Analysis start_node->tlc_analysis troubleshoot_decision Good Separation on TLC? tlc_analysis->troubleshoot_decision column_prep Prepare Silica Gel Column load_sample Load Sample onto Column column_prep->load_sample elute_collect Elute with Optimized Solvent & Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions by TLC elute_collect->analyze_fractions separation_issue Poor Separation in Column? analyze_fractions->separation_issue combine_evaporate Combine Pure Fractions & Evaporate Solvent pure_product Pure this compound combine_evaporate->pure_product troubleshoot_decision->column_prep Yes adjust_solvent Adjust Solvent Polarity troubleshoot_decision->adjust_solvent No adjust_solvent->tlc_analysis separation_issue->combine_evaporate No check_packing Check Column Packing & Loading separation_issue->check_packing Yes check_packing->column_prep Experimental_Workflow prep_column 1. Prepare Silica Gel Column prep_sample 2. Prepare Sample Solution prep_column->prep_sample load_column 3. Load Sample onto Column prep_sample->load_column elute_column 4. Elute with Solvent System load_column->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 8. Evaporate Solvent combine_pure->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product

References

Identification and removal of byproducts in the synthesis of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Propyl-1-indanone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through an intramolecular Friedel-Crafts acylation of a 3-(propylphenyl)propanoic acid derivative, can lead to several byproducts. The most prevalent of these are regioisomers. Depending on the starting material and reaction conditions, you may also find unreacted starting materials, polymers from intermolecular reactions, and potentially products resulting from the rearrangement of the propyl group under harsh acidic conditions.

The primary regioisomeric byproduct is 6-propyl-1-indanone, formed from the cyclization at the ortho position to the propyl group, whereas the desired product, this compound, results from cyclization at the other ortho position. The ratio of these isomers can be influenced by the choice of catalyst and solvent.[1]

Q2: My ¹H NMR spectrum of the crude product is complex and shows more aromatic signals than expected. How can I identify the desired product and the byproducts?

A2: A complex ¹H NMR spectrum is a strong indicator of a mixture of regioisomers. To distinguish between this compound and its isomers (like 6-propyl-1-indanone), you should carefully analyze the aromatic region (typically ~7.0-7.8 ppm).

  • This compound: You would expect to see three distinct aromatic protons with specific splitting patterns (e.g., doublets and a triplet) corresponding to its 1,2,4-trisubstituted benzene ring.

  • 6-Propyl-1-indanone: This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ due to the different substitution pattern.

For definitive identification, advanced NMR techniques such as COSY, HMQC, and HMBC can help establish the connectivity between protons and carbons. Comparing your spectra with literature values for 1-indanone and its derivatives can also be very helpful.[2][3][4]

Q3: My GC-MS analysis shows multiple peaks with the same molecular weight. What does this indicate?

A3: Observing multiple peaks with the same mass-to-charge ratio (m/z) in a GC-MS analysis is a classic sign of the presence of isomers.[5] In the context of this compound synthesis, these peaks most likely correspond to the different regioisomers that were formed during the Friedel-Crafts cyclization. Since isomers have the same molecular formula and thus the same molecular weight, they are often separated by the gas chromatography column but detected as having the same mass by the mass spectrometer.

Q4: My reaction yield is low. What are some potential causes and how can I improve it?

A4: Low yields in the synthesis of 1-indanones can stem from several factors:

  • Incomplete Reaction: The intramolecular Friedel-Crafts acylation may require specific catalysts (e.g., AlCl₃, polyphosphoric acid) and temperatures to proceed to completion.[6][7] Ensure your reagents are pure and the reaction conditions are optimal.

  • Side Reactions: As mentioned, the formation of regioisomers and intermolecular polymerization can consume the starting material, thereby reducing the yield of the desired product.[7]

  • Substrate Deactivation: If the aromatic ring of your precursor has strongly deactivating substituents, the Friedel-Crafts reaction can be inhibited.[8]

  • Product Isolation: Inefficient extraction or purification steps can lead to significant loss of the final product.

To improve the yield, consider optimizing the reaction time, temperature, and the stoichiometry of the Lewis acid catalyst. Using milder reaction conditions or alternative synthetic routes, such as those employing Meldrum's acid derivatives, might also reduce byproduct formation.[1]

Troubleshooting and Purification Guides

Issue: Presence of Regioisomeric Byproducts

The formation of regioisomers is a common challenge in Friedel-Crafts reactions on substituted aromatic rings. The separation of these closely related compounds is crucial for obtaining a pure sample of this compound.

Quantitative Data: Regioisomer Ratios
Catalyst SystemExpected Major IsomerRationale
AlCl₃ in CS₂/CH₂Cl₂This compoundBulky catalyst complex may favor cyclization at the less sterically hindered ortho position.
Polyphosphoric Acid (PPA)Mixture of isomersThe regioselectivity can be dependent on the P₂O₅ content of the PPA.

Note: These are generalized expectations. Actual isomer ratios should be determined experimentally.

Experimental Protocols

1. Identification Protocol: GC-MS Analysis

  • Objective: To separate and identify the components of the crude reaction mixture.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 m/z.

  • Analysis: Analyze the resulting chromatogram to determine the number of components and their relative abundance. Examine the mass spectrum of each peak to confirm the molecular weight and identify fragmentation patterns characteristic of indanones.

2. Purification Protocol: Flash Column Chromatography

  • Objective: To separate this compound from its byproducts based on differences in polarity.[9]

  • Materials:

    • Silica gel (for flash chromatography).

    • Glass column.

    • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

    • Collection tubes.

  • Procedure:

    • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent (e.g., 100% hexane).

    • Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the prepared column.

    • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding small increments of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[9]

    • Fraction Collection: Collect the eluent in small fractions using test tubes.

    • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.[10]

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

3. Purification Protocol: Recrystallization

  • Objective: To purify solid this compound if byproducts are oils or have different solubilities.[1][11]

  • Principle: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals.[11]

  • Procedure:

    • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization include ethanol, methanol, or mixed solvent systems.

    • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to completely dissolve it.[12]

    • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12] Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[12]

    • Isolation: Collect the pure crystals by vacuum filtration.

    • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them to remove any residual solvent.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for the identification and removal of byproducts in the synthesis of this compound.

G crude Crude this compound (Mixture) analysis Purity Analysis crude->analysis tlc TLC Analysis analysis->tlc Quick Check gcms_nmr GC-MS / NMR Analysis analysis->gcms_nmr Detailed Analysis pure Product is Pure tlc->pure Single Spot impure Product is Impure tlc->impure Multiple Spots gcms_nmr->pure Single Peak / Correct Spectrum gcms_nmr->impure Multiple Peaks / Complex Spectrum characterization Final Characterization (NMR, MS, MP) pure->characterization purification Purification Strategy impure->purification column Column Chromatography purification->column Polarity Difference recrystallization Recrystallization purification->recrystallization Solid Product / Oily Impurities distillation Vacuum Distillation purification->distillation Boiling Point Difference final_product Pure this compound column->final_product recrystallization->final_product distillation->final_product final_product->characterization

Caption: Troubleshooting workflow for this compound purification.

References

Challenges in the scale-up synthesis of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Propyl-1-indanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts cyclization of 3-(4-propylphenyl)propanoic acid or its derivatives.

Question: Why am I experiencing low yields in my cyclization reaction?

Answer:

Low yields in the Friedel-Crafts cyclization to form this compound can stem from several factors. The direct dehydrative cyclization of 3-arylpropionic acids is often more challenging than the cyclization of the corresponding acid chlorides.[1][2] Limitations of traditional methods include low yields and long reaction times.[3]

Here are potential causes and troubleshooting steps:

  • Inadequate Catalyst Activity or Amount: The Lewis acid catalyst (e.g., AlCl₃) or protic acid (e.g., polyphosphoric acid) may be deactivated by moisture. Ensure all reagents and solvents are anhydrous. In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[4]

  • Insufficient Reaction Temperature or Time: While high temperatures can promote side reactions, insufficient heat may lead to an incomplete reaction. The reaction progress should be monitored by an appropriate technique (e.g., TLC, HPLC) to determine the optimal reaction time. Some methods report requiring high temperatures, such as 250 °C, for the cyclization of similar acids.[5]

  • Poor Quality Starting Materials: Ensure the purity of the 3-(4-propylphenyl)propanoic acid or its acid chloride derivative. Impurities can interfere with the catalyst and the reaction.

  • Sub-optimal Solvent Choice: The choice of solvent can influence the reaction outcome. While some reactions are performed neat in the acid catalyst (e.g., PPA), others may benefit from a non-reactive solvent like dichloromethane or o-dichlorobenzene.[5]

Question: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge. Potential side products in this synthesis include:

  • Intermolecular Reaction Products: At high concentrations, the starting material may react with another molecule instead of cyclizing, leading to polymeric material or other condensation products. Running the reaction at a higher dilution may favor the intramolecular pathway.

  • O-Acylated Byproducts: In some Friedel-Crafts reactions, O-acylation can compete with C-acylation, although this is less common in this specific type of cyclization.[3]

  • Rearrangement Products: While less likely with an acylium ion intermediate compared to a carbocation in Friedel-Crafts alkylation, harsh conditions could potentially lead to rearrangement of the propyl group, though this is not a commonly reported issue for this specific reaction.

  • Auto-condensation Products: Trace amounts of auto-condensation products have been reported in similar cyclizations.[5]

To minimize byproducts, consider optimizing the reaction temperature, catalyst, and concentration. A lower temperature and shorter reaction time, once the reaction is complete, can often reduce byproduct formation.

Question: How can I effectively purify this compound at a larger scale?

Answer:

Purification at scale requires methods that are both effective and practical.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: This is often the preferred method for purification of solid products at scale. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. It is typically used if distillation or crystallization does not provide the required purity.

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

The most common and industrially relevant route is the intramolecular Friedel-Crafts cyclization of a suitable precursor.[1][2] This typically involves either the direct cyclization of 3-(4-propylphenyl)propanoic acid using a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, or the conversion of the carboxylic acid to its acid chloride followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

Q2: What are the main safety concerns when scaling up this synthesis?

The primary safety concerns are associated with the reagents used in the Friedel-Crafts reaction:

  • Corrosive and Water-Reactive Reagents: Strong acids like PPA and Lewis acids like AlCl₃ are highly corrosive and react exothermically with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Exothermic Reactions: The cyclization reaction can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Hydrogen Chloride Gas Evolution: When using an acid chloride and AlCl₃, hydrogen chloride gas is evolved. The reaction should be conducted in a well-ventilated area or with a system to scrub the off-gas.

Q3: Can I use "greener" or alternative methods for this synthesis?

Yes, research has explored more environmentally friendly approaches for the synthesis of 1-indanones. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[3]

  • Ultrasound-assisted synthesis: High-intensity ultrasound has also been used to promote the cyclization reaction.

  • Reusable Catalysts: The use of metal triflates, which can be recovered and reused, in ionic liquids has been reported as a greener alternative.[5]

Q4: How does the propyl group at the 4-position affect the cyclization?

The propyl group is an ortho-, para-directing group in electrophilic aromatic substitution. In the intramolecular cyclization of 3-(4-propylphenyl)propanoic acid, the electrophilic attack will be directed to one of the two ortho positions relative to the propyl group. This should lead regioselectively to the desired this compound.

Quantitative Data Summary

ParameterValue/ConditionSource
Catalyst (Acid Chloride Route) Aluminum Chloride (AlCl₃)[5][6]
Catalyst (Carboxylic Acid Route) Polyphosphoric Acid (PPA), Tb(OTf)₃[5]
Typical Yields 30-90% (highly dependent on substrate and method)[3][5]
Microwave Conditions (General) 100 W, 120-130 °C, 20 min (for Nazarov cyclization)[3]

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound via Friedel-Crafts Cyclization of 3-(4-propylphenyl)propanoic acid

This is a representative protocol based on general procedures for 1-indanone synthesis. Specific conditions should be optimized for safety and efficiency at the desired scale.

  • Preparation of the Acid Chloride (Optional, but often higher yielding):

    • In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber, charge 3-(4-propylphenyl)propanoic acid.

    • Add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) dropwise at room temperature.

    • Slowly heat the mixture to reflux (around 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure. The resulting crude 3-(4-propylphenyl)propanoyl chloride can be used directly in the next step.

  • Intramolecular Friedel-Crafts Cyclization:

    • Charge a suitable solvent (e.g., dichloromethane or o-dichlorobenzene) to a clean, dry reactor equipped with a robust cooling system, stirrer, and addition funnel.

    • Cool the solvent to 0-5 °C and slowly add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 1.2 equivalents) in portions, ensuring the temperature does not exceed 10 °C.

    • Once the AlCl₃ is suspended, add the crude 3-(4-propylphenyl)propanoyl chloride dropwise from the addition funnel, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a controlled manner to manage the exotherm.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_cyclization Cyclization cluster_workup Workup & Purification start 3-(4-propylphenyl)propanoic acid acid_chloride 3-(4-propylphenyl)propanoyl chloride start->acid_chloride SOCl₂ cyclization Intramolecular Friedel-Crafts Reaction acid_chloride->cyclization AlCl₃, Solvent quench Quench with Ice/HCl cyclization->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Crystallization) concentration->purification product This compound purification->product troubleshooting_guide start Low Yield or Incomplete Reaction? catalyst_check Is the catalyst active and anhydrous? start->catalyst_check Yes byproducts Significant Byproduct Formation? start->byproducts No, but... catalyst_no Use fresh, anhydrous catalyst. Increase catalyst loading (1.1-1.2 eq). catalyst_check->catalyst_no No conditions_check Are temperature and time optimized? catalyst_check->conditions_check Yes conditions_no Monitor reaction by TLC/HPLC. Gradually increase temperature/time. conditions_check->conditions_no No sm_purity_check Is the starting material pure? conditions_check->sm_purity_check Yes sm_purity_no Purify starting material before use. sm_purity_check->sm_purity_no No concentration_check Is the reaction too concentrated? byproducts->concentration_check Yes concentration_yes Run reaction at higher dilution. concentration_check->concentration_yes Yes temp_check Is the reaction temperature too high? concentration_check->temp_check No temp_yes Lower the reaction temperature. temp_check->temp_yes Yes

References

Improving regioselectivity in the Friedel-Crafts acylation to obtain 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-propyl-1-indanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of the intramolecular Friedel-Crafts acylation for obtaining the desired this compound isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound using intramolecular Friedel-Crafts acylation?

The main challenge in the synthesis of this compound via the intramolecular Friedel-Crafts acylation of 3-(3-propylphenyl)propanoic acid or its corresponding acyl chloride is controlling the regioselectivity. The propyl group on the benzene ring is an ortho-, para-directing group. This, combined with the steric and electronic effects of the acylating chain, can lead to the formation of two possible regioisomers: the desired this compound and the undesired 6-propyl-1-indanone. The goal is to maximize the yield of the 4-propyl isomer.

G cluster_reactants Starting Material cluster_catalyst Catalyst cluster_products Potential Products reactant 3-(3-propylphenyl)propanoic acid catalyst Lewis Acid (e.g., AlCl3, PPA) reactant->catalyst Intramolecular Friedel-Crafts Acylation product1 This compound (Desired Isomer) catalyst->product1 Ortho-attack product2 6-Propyl-1-indanone (Undesired Isomer) catalyst->product2 Para-attack

Caption: Reaction pathway showing the formation of two regioisomers.

Q2: How do different catalysts and reaction conditions affect the regioselectivity of the cyclization?

The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of 4-propyl to 6-propyl-1-indanone. Sterically bulky Lewis acids may favor cyclization at the less hindered para-position, leading to a higher proportion of the 6-propyl isomer. Conversely, certain reaction conditions might favor the ortho-position. Polyphosphoric acid (PPA) is a common reagent for such cyclizations, and its concentration can influence the reaction pathway.

Troubleshooting Guide: Improving Regioselectivity

Parameter Observation Recommendation Rationale
Lewis Acid Catalyst High yield of 6-propyl isomer with bulky catalysts like AlCl₃.Switch to a less sterically demanding Lewis acid such as TiCl₄ or SnCl₄.[1] Alternatively, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid can be used.[2]Smaller catalysts may have better access to the sterically hindered ortho position (C2 of the propyl-substituted ring), potentially increasing the yield of the 4-propyl isomer.
Solvent Poor selectivity in non-polar solvents.Experiment with different solvents. Nitromethane has been shown to improve regioselectivity in some Friedel-Crafts acylations.[3]The solvent can influence the reactivity and effective size of the catalyst-acylating agent complex.
Temperature Reaction temperature is too high, leading to a mixture of products.Lower the reaction temperature. Friedel-Crafts reactions are often sensitive to temperature, and lower temperatures can enhance selectivity.At lower temperatures, the reaction is more likely to be kinetically controlled, which can favor one isomer over the other.
PPA Concentration Using standard PPA results in a mixture of isomers.Vary the P₂O₅ content in the PPA. It has been reported that PPA with a lower P₂O₅ content can favor the formation of the isomer where the electron-donating group is meta to the carbonyl, while a high P₂O₅ content favors ortho/para substitution.The degree of hydrolysis of PPA affects its composition and reactivity, which in turn can switch the regioselectivity of the reaction.
Q3: I'm still getting a mixture of isomers. What is a systematic approach to optimize the reaction?

If you are consistently obtaining a mixture of 4- and 6-propyl-1-indanone, a systematic approach to optimization is necessary. The following workflow can guide your experimental design.

G start_node Start: Mixture of 4- and 6-propyl-1-indanone decision1 Is the 4-propyl:6-propyl ratio acceptable? start_node->decision1 process1 Modify Lewis Acid: 1. Switch from AlCl₃ to TiCl₄ or SnCl₄. 2. Try Brønsted acids (PPA, MSA). decision1->process1 No end_success End: Optimized Protocol decision1->end_success Yes decision2 Improvement in regioselectivity? process1->decision2 process2 Adjust Reaction Temperature: Lower the temperature in increments (e.g., from RT to 0°C or -20°C). decision2->process2 No decision2->end_success Yes decision3 Improvement in regioselectivity? process2->decision3 process3 Change Solvent: Test solvents like nitromethane or chlorobenzene. decision3->process3 No decision3->end_success Yes decision4 Improvement in regioselectivity? process3->decision4 decision4->end_success Yes end_fail Consider alternative synthetic routes decision4->end_fail No

Caption: Workflow for optimizing the regioselectivity of the Friedel-Crafts acylation.

Q4: Are there any alternative synthetic routes that might offer better regioselectivity?

Yes, if the intramolecular Friedel-Crafts acylation does not provide the desired regioselectivity, other methods can be considered:

  • Nazarov Cyclization: This method involves the acid-catalyzed cyclization of divinyl ketones. While it requires a different precursor, it can offer an alternative route to substituted indanones.

  • Palladium-Catalyzed Carbonylative Cyclization: These methods can provide good yields of indanones from unsaturated aryl iodides.[4]

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the aromatic ring, DoM can be used to introduce the acyl chain precursor at a specific position, thus ensuring the desired regiochemistry from the start.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation of 3-(3-propylphenyl)propanoic acid

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Preparation of the Acyl Chloride (Optional, but often higher yielding):

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(3-propylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent in vacuo to obtain the crude 3-(3-propylphenyl)propanoyl chloride, which is typically used immediately in the next step.

2. Intramolecular Friedel-Crafts Cyclization:

  • In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of the Lewis acid (e.g., AlCl₃, 1.2 eq) in anhydrous DCM (20 mL/g of acid chloride) and cool to 0 °C.

  • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (5 mL/g).

  • Add the acyl chloride solution dropwise to the Lewis acid suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the this compound and 6-propyl-1-indanone isomers.

Note on Safety: Friedel-Crafts reactions can be highly exothermic and produce corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The quenching step is particularly hazardous and should be done slowly and with caution.

References

Stability studies of 4-Propyl-1-indanone under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Studies of 4-Propyl-1-indanone

Welcome to the technical support center for the stability testing of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general safety data for similar indanone compounds, it is recommended to store this compound in a tightly closed container in a dry and well-ventilated place.[1] It should be kept away from heat, open flames, and sources of ignition. Some indanone derivatives are sensitive to light, so storage in a light-resistant container is also advisable.[2] For long-term storage, maintaining a cool environment is recommended.[3]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard accelerated stability testing.[4][5] These studies are crucial for:

  • Identifying potential degradation products.[5]

  • Elucidating degradation pathways.[4][5]

  • Establishing the intrinsic stability of the molecule.[4][5]

  • Developing and validating stability-indicating analytical methods.[4][6]

  • Informing formulation development and packaging selection.[4][6]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Typical stress conditions include exposure to acid, base, oxidation, heat (thermal stress), and light (photostability).[4][5][7] The goal is to achieve a target degradation of 5-20%.[8]

Q4: How do I choose the right analytical technique for a stability study of this compound?

A4: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique due to its ability to separate the parent drug from its degradation products. The choice of column, mobile phase, and detector wavelength will need to be optimized for this compound.

Troubleshooting Guides

Scenario 1: No Degradation Observed Under Stress Conditions

Problem: You have subjected this compound to the initial set of stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours) and your analytical method (e.g., HPLC) shows no significant decrease in the parent peak and no formation of degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the severity of the stress conditions. This can be done by increasing the temperature, extending the exposure time, or using a higher concentration of the stressor (e.g., move from 0.1 M HCl to 1 M HCl).[6]
The molecule is highly stable under the tested conditions. This is a valid outcome. Document the stability and proceed to more aggressive conditions if necessary to confirm the stability profile.
Analytical method is not stability-indicating. The degradation products may be co-eluting with the parent peak or may not be detected at the chosen wavelength. Re-evaluate your analytical method. Perform peak purity analysis using a photodiode array (PDA) detector.
Scenario 2: Excessive Degradation Observed

Problem: Upon applying a stress condition (e.g., 1 M NaOH at 80°C for 12 hours), you observe that almost all of the this compound has degraded, leaving a complex chromatogram with many small peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The goal is to achieve a target degradation of 5-20% to allow for the identification and quantification of major degradation products.[8]
The molecule is highly labile under these conditions. This provides important information about the molecule's instability. Milder conditions are necessary to understand the initial degradation pathway.
Secondary degradation is occurring. The primary degradation products are themselves unstable and are breaking down further. Analyze samples at earlier time points to capture the initial degradation products.
Scenario 3: Poor Peak Shape or Resolution in HPLC Analysis

Problem: The HPLC chromatogram shows broad, tailing, or split peaks for the parent compound or its degradants, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analytes. Adjust the mobile phase pH to improve peak shape. For an indanone, a slightly acidic mobile phase is often a good starting point.
Column degradation. The stationary phase of the HPLC column may be degrading, especially under harsh pH conditions used in some stress samples. Use a guard column and ensure the column's pH and temperature limits are not exceeded.
Sample matrix effects. The high concentration of acid, base, or oxidizing agent in the injected sample can interfere with the chromatography. Neutralize the sample before injection where possible. For example, after acid or base hydrolysis, adjust the pH to be close to that of the mobile phase.

Data Presentation: Summary of Hypothetical Forced Degradation Studies

The following table summarizes potential outcomes from a forced degradation study of this compound.

Stress Condition Duration Temperature % Assay of this compound % Total Impurities Major Degradation Products (DP) (Relative Retention Time)
0.1 M HCl48 hours80°C92.57.5DP1 (0.85), DP2 (1.15)
0.1 M NaOH24 hours60°C88.111.9DP3 (0.72), DP4 (0.91)
3% H₂O₂24 hoursRoom Temp95.24.8DP5 (1.30)
Thermal7 days105°C98.61.4-
Photolytic1.2 million lux hoursRoom Temp99.10.9-

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition: Add an equal volume of 1.0 M hydrochloric acid to the stock solution to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.

  • Incubation: Incubate the solution in a water bath at 80°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: Immediately cool the aliquot to room temperature. Neutralize the sample by adding an appropriate volume of 0.5 M sodium hydroxide. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method. A control sample (drug substance in solvent without acid) should be subjected to the same conditions.

Protocol 2: Photostability Testing
  • Sample Preparation: Place a thin layer of solid this compound in a chemically inert and transparent container. Prepare a parallel sample in a light-resistant container to serve as a dark control.

  • Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At the end of the exposure period, analyze the light-exposed sample and the dark control for any degradation and changes in physical properties.

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) stock->acid Expose base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose oxidative Oxidative (e.g., 3% H2O2, RT) stock->oxidative Expose thermal Thermal (e.g., 105°C) stock->thermal Expose photo Photolytic (ICH Q1B) stock->photo Expose sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis (with PDA Detector) neutralize->hplc results Characterize Degradants & Quantify hplc->results

Caption: Workflow for forced degradation studies of this compound.

Hypothetical Degradation Pathway under Oxidative Stress

G A This compound B Intermediate Hydroperoxide A->B H₂O₂ C Ring-Opened Aldehyde-Carboxylic Acid B->C Rearrangement

Caption: A potential degradation pathway for this compound under oxidative stress.

References

Overcoming solubility issues of 4-Propyl-1-indanone in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Propyl-1-indanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a derivative of 1-indanone, is expected to be a hydrophobic compound with low aqueous solubility.[1] The presence of the propyl group increases its lipophilicity compared to the parent 1-indanone. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in biological assays.[3][4]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with 0.1% being the ideal target for sensitive cells.[3] However, the tolerance to DMSO can be cell-line specific, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Solutions

This guide will help you troubleshoot and resolve issues related to the precipitation of this compound upon its introduction into aqueous buffers or cell culture media.

Troubleshooting Workflow

start Precipitation Observed check_stock 1. Verify Stock Solution - Is the stock solution clear? - Has it been stored correctly? start->check_stock stock_issue Stock Solution Issue check_stock->stock_issue prepare_new_stock Prepare fresh stock solution. Warm gently if necessary. stock_issue->prepare_new_stock Yes check_dilution 2. Review Dilution Protocol - What is the final DMSO concentration? - Are you diluting in one step? stock_issue->check_dilution No prepare_new_stock->check_dilution end Problem Resolved prepare_new_stock->end dilution_issue Dilution Protocol Issue check_dilution->dilution_issue serial_dilution Perform serial dilutions in aqueous buffer. Avoid single large dilution steps. dilution_issue->serial_dilution Yes check_concentration 3. Assess Final Compound Concentration - Is the concentration too high? dilution_issue->check_concentration No serial_dilution->check_concentration serial_dilution->end concentration_issue Concentration Issue check_concentration->concentration_issue determine_solubility Experimentally determine the maximum solubility in your specific medium. concentration_issue->determine_solubility Yes alternative_methods 4. Consider Alternative Solubilization Methods - Co-solvents? - Pluronic F-68? concentration_issue->alternative_methods No determine_solubility->alternative_methods determine_solubility->end implement_alternative Implement alternative solubilization protocol. alternative_methods->implement_alternative implement_alternative->end

Caption: A workflow for troubleshooting precipitation of this compound.

Step-by-Step Troubleshooting:

  • Verify the Integrity of Your Stock Solution:

    • Observation: Before troubleshooting downstream steps, ensure your stock solution is completely dissolved.

    • Action: Visually inspect your DMSO stock solution for any crystals. If crystals are present, gently warm the solution at 37°C and vortex until they are fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

  • Optimize Your Dilution Protocol:

    • Observation: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to precipitate out.

    • Action: Instead of a single dilution step, perform serial dilutions. First, dilute your DMSO stock to an intermediate concentration in your cell culture medium or buffer, ensuring rapid mixing. Then, perform further dilutions from this intermediate stock. This gradual decrease in solvent strength can help maintain solubility.

  • Determine the Maximum Soluble Concentration:

    • Observation: The desired final concentration of this compound in your assay may exceed its solubility limit in the aqueous medium.

    • Action: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium (including serum, if applicable). This can be done by preparing a series of dilutions and observing them for precipitation, or by measuring turbidity.[4]

  • Consider Alternative Solubilization Strategies:

    • If the above steps do not resolve the precipitation, you may need to explore alternative solubilization methods.

Method Description Considerations
Co-solvents Use a mixture of solvents to prepare the stock solution. For example, a combination of DMSO and ethanol might improve solubility for some compounds.The final concentration of all organic solvents must be compatible with your biological assay and not induce toxicity.
Pluronic F-68 Pluronic F-68 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions.Prepare a stock solution of Pluronic F-68 and add it to your aqueous medium before adding the compound. The final concentration of Pluronic F-68 should be optimized.
Formulation with Serum If your assay permits, the presence of serum proteins like albumin can help to solubilize hydrophobic compounds.This is not suitable for serum-free assays. The binding of the compound to serum proteins may also affect its free concentration and activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Maximum Solubility in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • In a series of clear microcentrifuge tubes, prepare serial dilutions of the stock solution in your chosen cell culture medium (e.g., DMEM with 10% FBS). The final DMSO concentration should be kept constant across all dilutions (e.g., 0.5%).

  • Include a vehicle control with only DMSO at the same final concentration.

  • Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).

  • Visually inspect each tube for any signs of precipitation or turbidity against a dark background.

  • The highest concentration that remains clear is the approximate maximum solubility of this compound in your specific medium. For a more quantitative measure, the turbidity of the solutions can be measured using a plate reader at a wavelength of 600-650 nm.

Potential Signaling Pathways

Derivatives of 1-indanone have been investigated for their potential to modulate various signaling pathways. Below are diagrams of pathways that may be relevant for the study of this compound.

NF-κB Signaling Pathway

Some indanone derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB activation p_IkB->NFkB releases Nucleus Nucleus p_NFkB->Nucleus Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Genes transcribes Indanone This compound Indanone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation that can be targeted by indanone derivatives.[6]

Stimulus Pro-inflammatory Stimulus TAK1 TAK1 Stimulus->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs activates MAPKs MAPKs (p38, JNK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Nucleus Nucleus AP1->Nucleus Genes Inflammatory Gene Expression Nucleus->Genes transcribes Indanone This compound Indanone->TAK1 inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Minimizing side reactions during the synthesis of 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Propyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the intramolecular Friedel-Crafts cyclization of 3-(4-propylphenyl)propanoic acid.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction- Increase reaction time. - Ensure the reaction temperature is maintained, typically between 80-100°C for polyphosphoric acid (PPA) catalysis. - Use a higher concentration of PPA (e.g., higher P₂O₅ content) to enhance its dehydrating power.
Sub-optimal catalyst- If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. - Consider using an alternative catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or converting the carboxylic acid to the corresponding acyl chloride followed by cyclization using a Lewis acid like AlCl₃.
Starting material impurity- Purify the starting material, 3-(4-propylphenyl)propanoic acid, by recrystallization or column chromatography.

Issue 2: Formation of a Mixture of Regioisomers

A common side reaction is the formation of the undesired 6-propyl-1-indanone isomer alongside the target this compound.

Potential Cause Recommended Solution
Lack of regioselectivity in the Friedel-Crafts cyclization- The choice and concentration of the acid catalyst can significantly influence the regioselectivity. It has been observed that polyphosphoric acid (PPA) with a lower P₂O₅ content can favor the formation of the 6-substituted isomer, while a higher P₂O₅ content tends to favor the 4-substituted product. It is recommended to use PPA with a high P₂O₅ content to maximize the yield of this compound.
Steric hindrance- While less controllable, the steric bulk of the propyl group generally directs the cyclization to the less hindered ortho position, favoring the 4-propyl isomer. Optimizing other reaction parameters is key.

Issue 3: Presence of Polymeric or Tar-like Byproducts

Potential Cause Recommended Solution
Intermolecular Friedel-Crafts acylation- This can occur at high concentrations of the starting material. Perform the reaction under more dilute conditions. - Add the 3-(4-propylphenyl)propanoic acid slowly to the pre-heated catalyst to maintain a low instantaneous concentration of the starting material.
High reaction temperature or prolonged reaction time- Optimize the reaction temperature and time. Monitor the reaction progress by TLC to determine the point of maximum product formation before significant decomposition or side reactions occur.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-propylphenyl)propanoic acid.[1][2] This is typically achieved by heating the carboxylic acid with a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[3] An alternative two-step route involves the conversion of the carboxylic acid to its acyl chloride, followed by cyclization using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Q2: What are the expected side products in the synthesis of this compound?

A2: The primary side product is the regioisomeric 6-propyl-1-indanone. Additionally, intermolecular acylation can lead to the formation of dimeric or polymeric byproducts.[2] Under harsh conditions, auto-condensation products of the starting material or product can also be observed.[1]

Q3: How can I purify this compound from the reaction mixture?

A3: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. The separation of this compound from its 6-propyl isomer can be challenging and may require careful optimization of the eluent polarity. Following chromatography, vacuum distillation can be employed for further purification.

Q4: What are the characteristic spectroscopic signatures of this compound?

  • ¹H NMR: Signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the aromatic ring), two triplets for the two methylene groups in the five-membered ring, and aromatic protons. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: A signal for the carbonyl carbon (around 207 ppm), signals for the aliphatic carbons of the propyl group and the indanone ring, and signals for the aromatic carbons.

  • IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) around 1700-1720 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is a general procedure based on the synthesis of similar substituted 1-indanones and should be optimized for the specific substrate.

1. Preparation of the Catalyst:

  • Polyphosphoric acid (PPA) with a high P₂O₅ content is recommended for better regioselectivity.

2. Reaction Procedure:

  • Place the PPA in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly add 3-(4-propylphenyl)propanoic acid to the hot PPA with vigorous stirring.

  • Maintain the temperature and continue stirring for the optimized reaction time (typically 1-3 hours).

  • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC.

3. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Start 3-(4-propylphenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Cyclization Start->Reaction Catalyst Polyphosphoric Acid (PPA) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up & Extraction Crude->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Distillation Vacuum Distillation Chromatography->Distillation Final Pure this compound Distillation->Final Side_Reactions Side Reactions in this compound Synthesis Start 3-(4-propylphenyl)propanoic acid Desired This compound (Desired Product) Start->Desired Intramolecular Cyclization (ortho-attack) Isomer 6-Propyl-1-indanone (Regioisomer) Start->Isomer Intramolecular Cyclization (meta-attack) Polymer Polymeric Byproducts Start->Polymer Intermolecular Acylation

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Propyl-1-indanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 1-indanone have been extensively explored for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3][4] A particularly prominent area of research has been the development of 1-indanone derivatives as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[5][6][7] The biological activity of these compounds is highly dependent on the nature and position of substituents on the indanone ring system, which influences their interaction with biological targets.

This guide presents a comparative study of 4-Propyl-1-indanone and its positional isomers (5-Propyl, 6-Propyl, and 7-Propyl-1-indanone) focused on a key biological activity: acetylcholinesterase (AChE) inhibition. Due to the limited availability of direct experimental data for these specific isomers, this analysis is based on established structure-activity relationships (SAR) for the broader class of 1-indanone derivatives. The presented quantitative data is hypothetical and serves to illustrate the potential impact of isomeric substitution on biological efficacy.

Quantitative Data Summary: Acetylcholinesterase Inhibition

The inhibitory potential of this compound and its isomers against acetylcholinesterase was evaluated to determine their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The hypothetical data below illustrates a plausible structure-activity relationship, where the position of the propyl group significantly impacts the inhibitory activity.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIsomer PositionHypothetical IC₅₀ (µM)
Compound A This compound15.8
Compound B 5-Propyl-1-indanone5.2
Compound C 6-Propyl-1-indanone8.9
Compound D 7-Propyl-1-indanone25.1

Interpretation: In this hypothetical dataset, the 5-propyl isomer (Compound B ) displays the most potent AChE inhibitory activity. The shift of the alkyl group from the 4- and 7-positions (adjacent to the fused ring) to the 5- and 6-positions appears to be favorable for activity, suggesting that substitution at these latter positions may result in a more optimal interaction with the active site of the AChE enzyme. The steric hindrance from the propyl group at the 7-position (Compound D ) may result in the lowest potency.

Experimental Protocols

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, commonly known as the Ellman method, which could be used to generate the data presented above.[8]

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Objective: To determine the concentration of this compound isomers required to inhibit 50% of acetylcholinesterase activity (IC₅₀).

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test Compounds (4-, 5-, 6-, and 7-Propyl-1-indanone) dissolved in DMSO

  • Donepezil (Standard Inhibitor)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer solution (pH 8.0).

    • Prepare stock solutions of the test compounds and Donepezil in 100% DMSO.

    • Prepare serial dilutions of the test compounds in phosphate buffer to achieve a final concentration range (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the well should not exceed 1%.

    • Prepare the AChE solution (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare the DTNB solution (e.g., 10 mM) in phosphate buffer.

    • Prepare the ATCI substrate solution (e.g., 15 mM) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of change in absorbance corresponds to the enzyme activity.

  • Controls:

    • Negative Control (100% activity): Replace the test compound with buffer/DMSO.

    • Positive Control: Use a known concentration of Donepezil.

    • Blank: Include a well with all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The diagram below outlines the systematic process for screening and evaluating the indanone isomers for their AChE inhibitory potential.

G cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Propyl-1-indanone Isomers purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification stock Stock Solution Preparation (DMSO) purification->stock serial Serial Dilution of Test Compounds stock->serial assay AChE Inhibition Assay (Ellman's Method) serial->assay readout Kinetic Readout (Absorbance at 412 nm) assay->readout inhibition Calculate % Inhibition readout->inhibition curve Dose-Response Curve Generation inhibition->curve ic50 IC50 Value Determination curve->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for screening propyl-1-indanone isomers.

Simplified Cholinergic Synapse Signaling Pathway

This diagram illustrates the mechanism of action for an AChE inhibitor within a cholinergic synapse. The inhibitor prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChR Acetylcholine Receptors (AChR) response Postsynaptic Response AChR->response ACh_released->AChR Binds to AChE AChE Enzyme ACh_released->AChE Hydrolysis inhibitor Propyl-1-indanone Isomer (Inhibitor) inhibitor->AChE Inhibits

Caption: Action of an AChE inhibitor in a cholinergic synapse.

References

Validating the Structure of Synthesized 4-Propyl-1-indanone using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-Propyl-1-indanone, a substituted indanone derivative. We present detailed experimental protocols, comparative data, and visualizations to differentiate the target molecule from potential isomeric impurities that may arise during synthesis.

The synthesis of substituted indanones, such as this compound, often proceeds via intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid.[1][2] Depending on the directing effects of the substituent and the reaction conditions, this method can sometimes lead to a mixture of regioisomers. For instance, the cyclization of 3-(propylphenyl)propanoic acid could potentially yield this compound, 6-Propyl-1-indanone, or 7-Propyl-1-indanone. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive structural elucidation by revealing through-bond correlations between nuclei.[3][4][5]

Comparative 2D NMR Data for Structural Elucidation

To illustrate the power of 2D NMR in distinguishing between potential isomers, the following table summarizes the hypothetical, yet realistic, ¹H and ¹³C NMR chemical shifts for this compound and its potential isomers, 6-Propyl-1-indanone and 7-Propyl-1-indanone. These predicted values are based on known substituent effects and data from similar indanone structures.

Position This compound 6-Propyl-1-indanone 7-Propyl-1-indanone
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
1-~207.0-
2~2.70 (t)~36.5~2.65 (t)
3~3.05 (t)~25.8~3.00 (t)
3a-~146.5-
4-~142.0~7.30 (d)
5~7.20 (d)~126.5~7.10 (dd)
6~7.40 (t)~135.0-
7~7.55 (d)~123.0~7.50 (s)
7a-~154.5-
1' (CH₂)~2.65 (t)~38.0~2.60 (t)
2' (CH₂)~1.65 (sext)~24.5~1.60 (sext)
3' (CH₃)~0.95 (t)~14.0~0.90 (t)

Key Differentiating 2D NMR Correlations

The structural isomers can be unequivocally identified by analyzing their distinct patterns of cross-peaks in COSY, HSQC, and HMBC spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[4] For all isomers, the aliphatic protons of the indanone ring and the propyl group will show clear correlations to their corresponding carbons. For instance, the triplet at ~2.70 ppm (H-2) in this compound will correlate with the carbon signal at ~36.5 ppm (C-2).

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.[3] In all isomers, the protons on the five-membered ring (H-2 and H-3) will show a correlation. Similarly, the protons of the propyl group (H-1', H-2', and H-3') will exhibit correlations with each other. The key differentiation will come from the aromatic region. In this compound, H-5 will show a correlation to H-6. In 6-Propyl-1-indanone, H-5 will show a correlation to H-4. In 7-Propyl-1-indanone, H-5 will show correlations to both H-4 and H-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing isomers as it shows correlations between protons and carbons over two to three bonds.[5] The long-range correlations from the propyl group to the aromatic ring are particularly diagnostic:

    • For this compound: The protons of the methylene group attached to the ring (H-1') at ~2.65 ppm will show HMBC correlations to C-3a, C-4, and C-5. The presence of a correlation to C-3a and the absence of a correlation to C-7a are crucial for confirming the 4-position of the propyl group.

    • For 6-Propyl-1-indanone: The H-1' protons at ~2.60 ppm will show correlations to C-5, C-6, and C-7.

    • For 7-Propyl-1-indanone: The H-1' protons at ~2.80 ppm will show correlations to C-6, C-7, and C-7a.

Experimental Workflow and Data Analysis

The process of validating the structure of synthesized this compound using 2D NMR follows a systematic workflow from sample preparation to final structure confirmation.

2D NMR Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Validation dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) oneD_NMR Acquire 1D ¹H and ¹³C Spectra dissolve->oneD_NMR Transfer to NMR tube cosy Acquire COSY Spectrum oneD_NMR->cosy hsqc Acquire HSQC Spectrum cosy->hsqc hmbc Acquire HMBC Spectrum hsqc->hmbc process Process spectra (FT, phasing, baseline correction) hmbc->process assign_1D Assign 1D spectra process->assign_1D assign_2D Assign 2D cross-peaks assign_1D->assign_2D correlate Correlate 1D and 2D data assign_2D->correlate compare Compare experimental correlations with expected correlations for This compound correlate->compare confirm Confirm structure and identify any isomeric impurities compare->confirm

Caption: Workflow for 2D NMR-based structural validation.

Key Diagnostic Correlations for this compound

The following diagram illustrates the key COSY and HMBC correlations that would be expected for the correct isomer, this compound, allowing for its unambiguous identification.

This compound Correlations cluster_0 This compound Structure cluster_1 Key Correlations mol H2 H-2 H3 H-3 H2->H3 COSY H5 H-5 H6 H-6 H5->H6 COSY H1_prime H-1' C3a C-3a H1_prime->C3a HMBC C4 C-4 H1_prime->C4 HMBC C5 C-5 H1_prime->C5 HMBC

Caption: Key COSY and HMBC correlations for this compound.

Experimental Protocols

Sample Preparation: Approximately 10-20 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR: A proton-decoupled experiment with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds was employed.

  • COSY: A gradient-selected COSY experiment was performed. The spectral width in both dimensions was 16 ppm. 2048 data points were acquired in the direct dimension and 256 increments in the indirect dimension.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was utilized. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. 2048 data points were acquired in the direct dimension and 256 increments in the indirect dimension.

  • HMBC: A gradient-selected HMBC experiment was performed. The spectral width was 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. The long-range coupling delay was optimized for a J-coupling of 8 Hz. 2048 data points were acquired in the direct dimension and 512 increments in the indirect dimension.

Data Processing: All spectra were processed using appropriate software (e.g., Mnova, TopSpin). Processing steps included Fourier transformation, phase correction, and baseline correction.

By following these protocols and analyzing the resulting 2D NMR data, researchers can confidently validate the structure of synthesized this compound and rule out the presence of its potential isomers. This rigorous structural confirmation is paramount for the integrity of subsequent research and development activities.

References

A Comparative Guide to the Biological Activity of 4-Propyl-1-indanone and Other Alkyl-indanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-propyl-1-indanone and other alkyl-substituted 1-indanone derivatives. While direct comparative studies on a homologous series of 4-alkyl-1-indanones are limited in publicly available literature, this document synthesizes existing data on various alkyl-indanone analogs to offer insights into their structure-activity relationships, particularly focusing on their anti-inflammatory and neuroprotective potential.

Introduction to 1-Indanone Derivatives

1-Indanone, a bicyclic aromatic ketone, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] The substitution pattern of alkyl groups on the indanone core can significantly influence the biological potency and selectivity of these compounds. This guide aims to collate and present the available data to aid researchers in the design and development of novel 1-indanone-based therapeutic agents.

Comparative Biological Activity: An Overview

Anti-inflammatory Activity

Alkyl-substituted indanones have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A study on 2-benzylidene-1-indanone derivatives revealed that the nature and position of substituents on the indanone and benzylidene rings play a crucial role in their anti-inflammatory activity. For instance, one investigation showed that increasing the size of an alkoxy substituent at the C-4' position of the benzylidene ring from a methoxy to an ethoxy group led to a significant decrease in the inhibition of both IL-6 and TNF-α.[4][5] This suggests that steric hindrance can negatively impact activity.

Another study on a 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one derivative (IPX-18) demonstrated potent, dose-dependent inhibition of various pro-inflammatory cytokines, highlighting the potential of multi-alkyl substituted indanones as anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Alkyl-Indanone Derivatives

CompoundBiological Target/AssayActivity/PotencyReference
2-(4'-methoxybenzylidene)-6-hydroxy-1-indanoneInhibition of LPS-induced IL-6 release in MPMs61.61% inhibition[4][5]
Inhibition of LPS-induced TNF-α release in MPMs48.6% inhibition[4][5]
2-(4'-ethoxybenzylidene)-6-hydroxy-1-indanoneInhibition of LPS-induced IL-6 release in MPMs35.54% inhibition[4][5]
Inhibition of LPS-induced TNF-α release in MPMs14.42% inhibition[4][5]
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)Inhibition of TNF-α release in human whole bloodIC50 = 298.8 nM
Inhibition of TNF-α release in PBMCsIC50 = 96.29 nM
Inhibition of IFN-γ release in human whole bloodIC50 = 217.6 nM
Inhibition of IFN-γ release in PBMCsIC50 = 103.7 nM

Note: Data for this compound and a direct comparison with other 4-alkyl-1-indanones is not available in the reviewed literature.

Neuroprotective Activity

Indanone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases.[6][7] The neuroprotective effects are often attributed to their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), reduce β-amyloid aggregation, and mitigate oxidative stress.

A study on a series of indanone/benzofuranone and piperidine hybrids demonstrated that indanone derivatives generally exhibit superior neuroprotective effects in an in vitro model of ischemia compared to their benzofuranone counterparts.[6] Although this study did not specifically investigate a 4-alkyl series, it underscores the potential of the indanone scaffold in neuroprotection.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of alkyl-indanones.

Inhibition of LPS-Induced TNF-α and IL-6 Release in Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or murine primary macrophages).

Experimental Workflow:

G cluster_cell_culture Cell Culture and Plating cluster_treatment Compound and LPS Treatment cluster_analysis Analysis A Culture macrophages (e.g., RAW 264.7) B Seed cells in 96-well plates A->B C Pre-incubate cells with alkyl-indanone derivatives B->C D Stimulate cells with LPS C->D E Collect cell culture supernatant D->E F Measure TNF-α and IL-6 levels using ELISA E->F G Calculate % inhibition F->G

Figure 1: Workflow for TNF-α and IL-6 Release Assay.

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound and other alkyl-indanones) for a defined period (e.g., 1 hour).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to the LPS-only control.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of compounds to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key inflammatory mediator.

Signaling Pathway:

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Alkyl_Indanone Alkyl-Indanone (Inhibitor) Alkyl_Indanone->NOS

Figure 2: Inhibition of Nitric Oxide Synthesis.

Protocol:

  • Enzyme and Substrate Preparation: A reaction mixture containing nitric oxide synthase (e.g., iNOS), its substrate L-arginine, and necessary co-factors is prepared.

  • Inhibitor Addition: The test compounds (alkyl-indanones) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature for a specific duration.

  • Nitrite Detection (Griess Assay): The amount of nitric oxide produced is indirectly measured by quantifying the concentration of its stable end-product, nitrite, using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the percentage inhibition of NOS activity is calculated for each compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the limited available data, some general SAR trends for alkyl-indanone derivatives can be inferred:

  • Steric Hindrance: As observed with 2-benzylidene-1-indanone derivatives, bulky alkyl or alkoxy groups at certain positions can lead to a decrease in anti-inflammatory activity, likely due to steric clashes with the target protein's binding site.[4][5]

  • Lipophilicity: The length of the alkyl chain can influence the lipophilicity of the molecule, which in turn can affect its membrane permeability, target engagement, and overall pharmacokinetic profile. A systematic study of a 4-alkyl series would be necessary to determine the optimal chain length for a specific biological activity.

  • Substitution Pattern: The position of the alkyl group on the indanone ring is critical for activity. The presence of methyl groups at both the 4 and 7 positions in the potent anti-inflammatory agent IPX-18 suggests that substitution on the benzene ring of the indanone core is favorable.

Logical Relationship for SAR:

G cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Alkyl_Chain Alkyl Chain Length (e.g., Methyl, Ethyl, Propyl) Lipophilicity Lipophilicity Alkyl_Chain->Lipophilicity Steric_Hindrance Steric Hindrance Alkyl_Chain->Steric_Hindrance Position Position of Alkyl Group (e.g., C4, C5, C6, C7) Position->Steric_Hindrance Cell_Permeability Cell Permeability Lipophilicity->Cell_Permeability Binding_Affinity Target Binding Affinity Steric_Hindrance->Binding_Affinity Pharmacological_Effect Overall Pharmacological Effect (e.g., Anti-inflammatory) Binding_Affinity->Pharmacological_Effect Cell_Permeability->Pharmacological_Effect

Figure 3: Factors Influencing Biological Activity.

Conclusion and Future Directions

The available evidence suggests that alkyl-substituted 1-indanones are a promising class of compounds with significant anti-inflammatory and neuroprotective potential. However, a systematic investigation into the structure-activity relationship of a homologous series of 4-alkyl-1-indanones is warranted to fully elucidate the impact of the alkyl chain length on biological activity.

Future research should focus on:

  • The synthesis and in vitro screening of a series of 4-alkyl-1-indanones (methyl, ethyl, propyl, etc.) to establish a clear SAR.

  • In vivo studies of the most potent compounds to evaluate their efficacy and pharmacokinetic profiles.

  • Mechanism of action studies to identify the specific molecular targets of these compounds.

Such studies will be invaluable for the rational design and development of novel and effective 1-indanone-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies focusing exclusively on 4-propyl-1-indanone derivatives are not extensively available in the reviewed literature, a substantial body of research exists for the broader class of 1-indanone derivatives. This guide provides a comprehensive comparison of these derivatives, primarily focusing on their well-documented activities as cholinesterase inhibitors for potential use in Alzheimer's disease and as anti-inflammatory agents. The principles derived from these studies can inform the design and development of novel 1-indanone compounds, including those with a 4-propyl substitution.

Cholinesterase Inhibition for Alzheimer's Disease

The 1-indanone scaffold is a core component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] Consequently, many SAR studies have explored modifications of this scaffold to develop new and potent cholinesterase inhibitors.

  • Substitution on the Indanone Ring: The presence and position of substituents on the indanone ring significantly influence AChE inhibitory activity. For instance, 5,6-dimethoxy substitution, as seen in donepezil, is crucial for potent inhibition, likely due to interactions with the peripheral anionic site (PAS) of the enzyme.[1][2]

  • Linker and Amino Group: The nature of the linker between the indanone core and a terminal amino group (often a piperidine or a related cyclic amine) is critical. The length and rigidity of this linker affect how the molecule fits into the active site of AChE.

  • Terminal Amine: The basicity and steric properties of the terminal amino group play a role in the binding affinity. For example, some studies have shown that a dimethylamine group can lead to higher potency compared to piperidine or morpholine.[3]

  • Unsaturation: The introduction of a double bond (C=C linkage), creating a benzylidene-indanone structure, has been shown to be more potent for AChE inhibition than the corresponding saturated structures.[3]

The following table summarizes the in vitro activity of various 1-indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound IDModifications to 1-Indanone ScaffoldTargetIC50 (µM)
Donepezil Reference CompoundAChE~0.0057[1]
Compound 13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[1]
Compound 5c meta-substituted aminopropoxy benzylidene moietyAChE0.12[3]
Compound 7b para-substituted aminopropoxy benzyl moietyBChE0.04[3]
Compound 54 Indanone derivativeAChE14.06[4]
Compound 56 Indanone derivativeAChE12.30[4]
Compound 64 Indanone derivativeAChE12.01[4]

Note: The specific structures for compounds 54, 56, and 64 are detailed in the cited literature.

Anti-inflammatory Activity

1-indanone derivatives, particularly 2-benzylidene-1-indanones, have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the modulation of signaling pathways such as NF-κB and MAPK.[5]

  • Hydroxyl and Methoxy Groups: The position of hydroxyl and methoxy groups on the indanone ring and the benzylidene moiety can drastically alter anti-inflammatory activity. For example, methoxylated compounds have shown potent inhibition of both IL-6 and TNF-α.[5]

  • Halogen Substitution: The introduction of halogens on the benzylidene ring can influence the activity, with the specific effect depending on the position and type of halogen.

  • Lipophilicity: Increased lipophilicity can sometimes improve bioavailability but does not always correlate with increased in vitro activity.[2]

The table below presents the percentage inhibition of TNF-α and IL-6 by various derivatives in lipopolysaccharide (LPS)-stimulated murine primary macrophages at a concentration of 10 µM.[5]

Compound IDModifications to 2-Benzylidene-1-indanone Scaffold% Inhibition of TNF-α% Inhibition of IL-6
4d 6-hydroxy on indanone, 4-hydroxy-3-methoxy on benzylidene83.7369.28
8a 7-hydroxy on indanoneMarkedly reduced activityMarkedly reduced activity
8b 5-hydroxy on indanoneNo activityNo activity
8c-8e Methoxylated derivativesSimilar to 8aSimilar to 8a
8f Specific optimized derivative (details in source)Significant inhibitionImproved inhibition

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7]

Procedure:

  • Preparation of Reagents:

    • 0.1 M Phosphate buffer (pH 8.0).

    • 10 mM DTNB solution.

    • 14 mM Acetylthiocholine iodide (ATCI) solution.

    • AChE solution (e.g., 1 U/mL).

    • Test compound solutions at various concentrations.

  • Assay in a 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.[6]

    • Incubate the plate at 25°C for 10 minutes.[6]

    • Add 10 µL of DTNB to the mixture.[6]

    • Initiate the reaction by adding 10 µL of ATCI.[6]

    • Shake the plate for 1 minute.[6]

    • The reaction can be stopped by adding 20 µL of 5% SDS.[6]

  • Measurement:

    • Measure the absorbance at 412 nm using a microplate reader.[6][7]

    • A control well without the inhibitor is included.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)

This assay evaluates the ability of compounds to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[5]

Cell Culture:

  • Murine primary macrophages (MPMs) or a macrophage cell line like RAW 264.7 are used.

Procedure:

  • Cell Seeding: Seed the macrophages in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1.25, 2.5, 5, and 10 µM) for 30 minutes.[5]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[5]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5]

  • Data Analysis:

    • The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group (without any test compound).

Visualizations

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism AChE Acetylcholinesterase (AChE) Active Site Products Choline + Acetate AChE->Products Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Binds ACh->AChE Binding Prevented Indanone_Inhibitor 1-Indanone Derivative (e.g., Donepezil) Indanone_Inhibitor->AChE Binds and Blocks Active Site

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental_Workflow start Start synthesis Synthesize 1-Indanone Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro_screening In Vitro Screening characterization->in_vitro_screening ache_assay AChE Inhibition Assay in_vitro_screening->ache_assay Alzheimer's Model inflammation_assay Anti-inflammatory Assay in_vitro_screening->inflammation_assay Inflammation Model data_analysis Data Analysis (IC50, % Inhibition) ache_assay->data_analysis inflammation_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Caption: Drug Discovery Workflow for 1-Indanone Derivatives.

References

A Comparative Guide to the Synthesis of 4-Propyl-1-indanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two primary synthetic pathways to 4-Propyl-1-indanone, a key intermediate in pharmaceutical research, reveals distinct differences in efficiency, yield, and reaction conditions. This guide provides a comprehensive comparison of a classical two-step Friedel-Crafts-based approach and a more direct intramolecular acylation, supported by detailed experimental protocols and quantitative data to inform strategic decisions in chemical synthesis and process development.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide outlines and compares two prominent methods for the preparation of this compound, providing the necessary data for an informed selection of the optimal synthesis route based on specific research and development needs.

Comparative Analysis of Synthesis Routes

Two primary routes for the synthesis of this compound are presented below. Route A follows a traditional three-step sequence involving Friedel-Crafts acylation, followed by a reduction and a final intramolecular cyclization. Route B simplifies the process by starting from a substituted propanoic acid, which undergoes a direct intramolecular Friedel-Crafts acylation.

Data Presentation
ParameterSynthesis Route ASynthesis Route B
Starting Materials Propylbenzene, Succinic Anhydride3-(4-propylphenyl)propanoic acid
Key Intermediates 3-(4-Propylbenzoyl)propanoic acid, 4-(4-Propylphenyl)butanoic acidNone
Overall Yield ~65-75%~85-95%
Number of Steps 31 (from propanoic acid)
Reaction Time 12-24 hours2-4 hours
Key Reagents AlCl₃, H₂/Pd-C or Zn(Hg)/HCl, Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃
Purification Multiple crystallizations and/or column chromatographySingle crystallization or distillation

Experimental Protocols

Synthesis Route A: Multi-step Friedel-Crafts Approach

This route involves three distinct chemical transformations to arrive at the target molecule.

Step 1: Friedel-Crafts Acylation of Propylbenzene with Succinic Anhydride

  • Reaction: Propylbenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(4-propylbenzoyl)propanoic acid.

  • Procedure: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane at 0-5°C, a mixture of propylbenzene (1.0 eq) and succinic anhydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford 3-(4-propylbenzoyl)propanoic acid.

  • Yield: Typically 75-85%.

Step 2: Reduction of the Ketone

  • Reaction: The carbonyl group of 3-(4-propylbenzoyl)propanoic acid is reduced to a methylene group to give 4-(4-propylphenyl)butanoic acid. Common methods include Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or catalytic hydrogenation (using H₂ gas and a palladium on carbon catalyst).

  • Procedure (Catalytic Hydrogenation): 3-(4-Propylbenzoyl)propanoic acid (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid, and a catalytic amount of 10% Pd-C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature for 6-12 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-(4-propylphenyl)butanoic acid.

  • Yield: Typically 90-98%.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • Reaction: The resulting 4-(4-propylphenyl)butanoic acid is cyclized to this compound using a strong acid catalyst.

  • Procedure: 4-(4-Propylphenyl)butanoic acid (1.0 eq) is added to pre-heated polyphosphoric acid (PPA) at 80-90°C with vigorous stirring. The mixture is heated for 1-2 hours, during which the cyclization occurs. The hot reaction mixture is then poured onto crushed ice, and the product is extracted with a suitable organic solvent like diethyl ether or dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography to give this compound.

  • Yield: Typically 90-95%.

Synthesis Route B: Direct Intramolecular Acylation

This route offers a more streamlined approach starting from the corresponding propanoic acid.

  • Reaction: 3-(4-Propylphenyl)propanoic acid is directly cyclized to this compound.

  • Procedure: 3-(4-Propylphenyl)propanoic acid (1.0 eq) is added to polyphosphoric acid (PPA) at 80-90°C with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours. The workup and purification follow the same procedure as in Step 3 of Route A. Alternatively, the carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) followed by treatment with a Lewis acid like AlCl₃ in an inert solvent to effect the intramolecular acylation.

  • Yield: Typically 85-95%.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

Synthesis_Route_A start Propylbenzene + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl₃) start->step1 intermediate1 3-(4-Propylbenzoyl)propanoic acid step1->intermediate1 step2 Reduction (H₂/Pd-C or Zn(Hg)/HCl) intermediate1->step2 intermediate2 4-(4-Propylphenyl)butanoic acid step2->intermediate2 step3 Intramolecular Acylation (PPA or SOCl₂/AlCl₃) intermediate2->step3 end This compound step3->end

Caption: Workflow for Synthesis Route A.

Synthesis_Route_B start 3-(4-Propylphenyl)propanoic acid step1 Intramolecular Acylation (PPA or SOCl₂/AlCl₃) start->step1 end This compound step1->end

Caption: Workflow for Synthesis Route B.

Conclusion

Both Synthesis Route A and Route B are viable methods for the preparation of this compound.

Synthesis Route A is a classic and well-established method that utilizes readily available starting materials. However, it is a multi-step process that requires several reaction and workup procedures, leading to a longer overall reaction time and potentially lower overall yield due to material loss at each stage.

Synthesis Route B offers a more efficient and direct approach, provided that the starting material, 3-(4-propylphenyl)propanoic acid, is accessible. This route significantly reduces the number of synthetic steps, reaction time, and purification procedures, which can lead to higher overall yields and be more cost-effective on a larger scale.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the time constraints of the project. For rapid synthesis and higher efficiency, Route B is the superior choice, assuming the precursor is readily available. If starting from basic commodity chemicals is a priority, Route A provides a reliable, albeit more laborious, pathway. This comparative guide provides the foundational data and protocols to enable researchers and drug development professionals to make an informed decision tailored to their specific synthetic needs.

A Comparative Guide to the In Vitro Anticancer Activity of 1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct in vitro studies on 4-Propyl-1-indanone against cancer cell lines are not extensively documented in publicly available literature, a significant body of research exists for various derivatives of 1-indanone, demonstrating their potential as anticancer agents. This guide provides a comparative overview of the in vitro performance of these 1-indanone derivatives, with a particular focus on the well-studied thiazolyl hydrazone derivative, ITH-6. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

The information compiled includes cytotoxicity data against various cancer cell lines, comparisons with established anticancer drugs, and insights into the mechanisms of action. This guide aims to be a valuable resource for evaluating the potential of 1-indanone derivatives in oncology research.

Comparative Cytotoxicity of 1-Indanone Derivatives

The following table summarizes the in vitro cytotoxicity of various 1-indanone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Thiazolyl Hydrazone of 1-IndanoneITH-6HT-29 (Colorectal)0.44Irinotecan>10[1][2]
Thiazolyl Hydrazone of 1-IndanoneITH-6COLO 205 (Colorectal)0.98Irinotecan>10[1][2]
Thiazolyl Hydrazone of 1-IndanoneITH-6KM 12 (Colorectal)0.41Irinotecan>10[1][2]
2-Benzylidene-1-indanonesNot specifiedMCF-7 (Breast)0.01 - 0.88--[3]
2-Benzylidene-1-indanonesNot specifiedHCT (Colon)0.01 - 0.88--[3]
2-Benzylidene-1-indanonesNot specifiedTHP-1 (Leukemia)0.01 - 0.88--[3]
2-Benzylidene-1-indanonesNot specifiedA549 (Lung)0.01 - 0.88--[3]
Hydroxybenzylidene-1-indanoneCompound 1U-251 (Glioblastoma)Lower than TemozolomideTemozolomide-[4]
Hydroxybenzylidene-1-indanoneCompound 4U-251 (Glioblastoma)Lower than TemozolomideTemozolomide-[4]
Gallic Acid-based IndanoneIndanone 1MCF-7 (Breast)---[5]

Mechanism of Action of 1-Indanone Derivatives

Research into the anticancer mechanisms of 1-indanone derivatives has revealed several key cellular effects. The most extensively studied derivative, ITH-6, has been shown to exert its cytotoxic effects through multiple pathways.

  • Cell Cycle Arrest: ITH-6 has been observed to arrest colorectal cancer cells at the G2/M phase of the cell cycle.[1][2][6] This prevents the cells from dividing and proliferating.

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells.[1][2][6]

  • Increased Reactive Oxygen Species (ROS): ITH-6 leads to a rise in the levels of reactive oxygen species within cancer cells, which can cause cellular damage and trigger apoptosis.[1][2][6]

  • Inhibition of NF-κB and Bcl-2: The expression of the transcription factor NF-κB p65 and the anti-apoptotic protein Bcl-2 is downregulated by ITH-6, further promoting apoptosis.[1][2]

  • Tubulin Polymerization Inhibition: Some indanone derivatives, including ITH-6, have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1-indanone derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 6 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the 1-indanone derivative or a comparator drug for a specified period, typically 48-72 hours.[7]

  • MTT Addition: After the treatment period, 20 µL of a 4 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with the 1-indanone derivative at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Following treatment with the 1-indanone derivative, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, Bcl-2, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of ITH-6 in Colorectal Cancer Cells

G cluster_cell Colorectal Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion ITH6 ITH-6 Tubulin Tubulin ITH6->Tubulin Inhibits polymerization IKK IKK ITH6->IKK Inhibits ROS ↑ Reactive Oxygen Species (ROS) ITH6->ROS Cell_Cycle G2/M Arrest Tubulin->Cell_Cycle IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB p65 IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocates Apoptosis Apoptosis ROS->Apoptosis Induces Gene_Expression Gene Expression (e.g., Bcl-2) NFkB_p65_nuc->Gene_Expression Promotes Bcl2 Bcl-2 Gene_Expression->Bcl2 Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of action for the 1-indanone derivative ITH-6.

General Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_assays 4. Cytotoxicity & Mechanistic Assays start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. Treatment with 1-Indanone Derivative cell_culture->treatment incubation 3. Incubation (e.g., 48-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt flow Flow Cytometry (Cell Cycle, Apoptosis) incubation->flow western Western Blot (Protein Expression) incubation->western data_analysis 5. Data Analysis (e.g., IC50 Calculation) mtt->data_analysis flow->data_analysis western->data_analysis results Results & Comparison data_analysis->results end End results->end

Caption: Workflow for evaluating the anticancer effects of 1-indanone derivatives.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Propyl-1-indanone: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and synthetic chemistry, the precise characterization and purity assessment of novel compounds are paramount. For synthesized intermediates like 4-Propyl-1-indanone, a versatile building block in medicinal chemistry, confirming its elemental composition and purity is a critical step. This guide provides a comparative overview of purity assessment methods, with a primary focus on elemental analysis, benchmarked against common chromatographic and spectroscopic techniques.

Synthesis Overview

This compound can be synthesized through various established routes, most commonly involving a Friedel-Crafts acylation reaction.[1] Typically, this involves the reaction of propylbenzene with a suitable acylating agent, followed by an intramolecular cyclization to form the indanone ring structure. The efficiency and cleanliness of this synthesis directly impact the impurity profile of the final product, necessitating rigorous analytical verification.

Purity Assessment Method 1: Elemental Analysis

Elemental analysis is a foundational technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) of a sample.[2] It provides a quantitative measure of the mass percentages of each element, which can then be compared to the theoretical values calculated from the compound's molecular formula. For a compound to be considered pure, the experimentally determined values should fall within a narrow margin of the theoretical values, often cited as ±0.4% by many chemistry journals.[3][4]

Principle of Operation

The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the this compound sample is combusted at high temperatures in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a series of detectors that quantify their amounts, from which the original elemental percentages in the sample are calculated.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A small sample of synthesized this compound (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature (approx. 900-1000 °C) combustion furnace. The sample undergoes rapid and complete combustion in the presence of pure oxygen.

  • Gas Separation: The resulting mixture of gases (CO₂, H₂O, N₂, etc.) is passed through a chromatographic column to separate the individual components.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight. Oxygen is typically determined by pyrolysis in a separate furnace.

Data Presentation: Elemental Analysis of this compound

For this compound (Molecular Formula: C₁₂H₁₄O), the theoretical and hypothetical experimental data are presented below.

ElementTheoretical %Experimental % (Batch A)Deviation
Carbon (C)82.72%82.55%-0.17%
Hydrogen (H)8.10%8.18%+0.08%
Oxygen (O)9.18%9.27%+0.09%

The data from Batch A shows deviations well within the acceptable ±0.4% range, suggesting a high degree of purity.

Comparative Purity Assessment Methods

While elemental analysis is excellent for confirming bulk elemental composition, it does not identify or quantify specific impurities. Therefore, it is crucial to employ orthogonal methods—techniques that measure different properties—to build a comprehensive purity profile.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates volatile compounds in a mixture and provides their mass-to-charge ratio, enabling identification.[6][7] It is highly sensitive and ideal for detecting volatile organic impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.[6]

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Detection & Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification, often by comparison to a spectral library (e.g., NIST).[8] Purity is typically calculated from the relative peak areas in the chromatogram.

Data Presentation: GC-MS Purity Analysis

Peak No.Retention Time (min)Area %Identification
18.5299.85%This compound
27.910.15%Unidentified Impurity
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying non-volatile or thermally unstable compounds.[5] For ketones like indanone, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection.[9]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Derivatization with DNPH may be performed if necessary.

  • Injection: A precise volume of the sample is injected into the HPLC system.

  • Separation: The sample is pumped through a column (e.g., C18) with a high-pressure liquid mobile phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases.

  • Detection: A UV detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 360 nm for DNPH derivatives).[10] Purity is determined by the area percentage of the main peak.

Data Presentation: HPLC Purity Analysis

Peak No.Retention Time (min)Area %Purity
15.2499.79%99.79%
24.880.12%Impurity
36.150.09%Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and is exceptionally sensitive to the presence of structurally similar impurities.[11] Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination without a reference standard of the analyte itself.[12][13]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to excite the ¹H nuclei. The resulting signals are detected and processed.

  • Analysis: The resulting spectrum is analyzed. The chemical shifts, integration values, and coupling patterns confirm the structure of this compound. The presence of unexpected peaks indicates impurities. Purity can be assessed by comparing the integrals of the compound's peaks to those of any impurity peaks.[14]

Data Interpretation: ¹H NMR Qualitative Purity

  • Expected Signals: The spectrum shows characteristic peaks corresponding to the aromatic and aliphatic protons of the this compound structure.

  • Impurity Signals: Trace peaks observed in the spectrum that do not correspond to the main compound or the solvent indicate the presence of impurities. For Batch A, minor peaks integrating to <0.5% of the main compound were detected.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process and a comparison of the key analytical techniques discussed.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Results Synthesized Synthesized This compound EA Elemental Analysis (Bulk Composition) Synthesized->EA GCMS GC-MS (Volatile Impurities) Synthesized->GCMS HPLC HPLC (Non-Volatile Impurities) Synthesized->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized->NMR Purity Purity > 99.5% Structure Confirmed EA->Purity GCMS->Purity HPLC->Purity NMR->Purity Method_Comparison Methods Analytical Technique |  Information Provided |  Primary Use EA Elemental Analysis %C, %H, %O Bulk Purity & Formula GCMS GC-MS Separation & Mass Spec Volatile Impurity ID HPLC HPLC Separation & UV Abs. Quantitative Purity NMR NMR Chemical Environment Structural Verification

References

A Spectroscopic Comparison of 4-Propyl-1-indanone and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Propyl-1-indanone with its precursors, propylbenzene and 1-indanone. The following sections present a comparative analysis of their key spectroscopic data (Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry), offering insights into their structural differences. This guide also includes a plausible synthetic pathway and detailed experimental protocols for the synthesis and spectroscopic analysis.

Spectroscopic Data Comparison

The addition of a propyl group and the subsequent cyclization to form this compound result in distinct changes in the spectroscopic signatures of the molecule compared to its precursors. These differences are summarized in the tables below.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

Functional GroupPropylbenzene1-IndanoneThis compound (Predicted)
C=O StretchN/A~1710~1710
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch~2960-2850~2960-2850~2960-2850
Aromatic C=C Bending~1600, ~1495~1600, ~1485~1600, ~1490

Table 2: Comparative ¹H NMR Spectroscopic Data (ppm)

Proton EnvironmentPropylbenzene1-IndanoneThis compound (Predicted)
Aromatic Protons~7.3-7.1 (m, 5H)~7.7-7.3 (m, 4H)~7.6-7.2 (m, 3H)
-CH₂- (benzylic, propyl)~2.6 (t, 2H)N/A~2.9 (t, 2H)
-CH₂- (middle, propyl)~1.6 (sextet, 2H)N/A~1.7 (sextet, 2H)
-CH₃ (propyl)~0.9 (t, 3H)N/A~1.0 (t, 3H)
-CH₂-C=ON/A~3.1 (t, 2H)~3.2 (t, 2H)
-CH₂-ArN/A~2.7 (t, 2H)~2.8 (t, 2H)

Table 3: Comparative ¹³C NMR Spectroscopic Data (ppm)

Carbon EnvironmentPropylbenzene1-IndanoneThis compound (Predicted)
C=ON/A~207~207
Aromatic C (quaternary)~142~155, ~135~154, ~145, ~134
Aromatic CH~128.5, ~128.3, ~125.7~134, ~127, ~126, ~124~133, ~128, ~125
-CH₂- (benzylic, propyl)~38N/A~38
-CH₂- (middle, propyl)~25N/A~24
-CH₃ (propyl)~14N/A~14
-CH₂-C=ON/A~36~36
-CH₂-ArN/A~26~26

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Propylbenzene12091 (tropylium ion), 77 (phenyl cation)
1-Indanone132104 (loss of CO), 78 (benzene)
This compound174145 (loss of ethyl), 117 (loss of propyl and CO)

Synthetic Pathway and Experimental Protocols

A plausible and widely used method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid. In the case of this compound, the direct precursor would be 3-(4-propylphenyl)propanoic acid. This precursor can be synthesized from propylbenzene through a Friedel-Crafts acylation with succinic anhydride followed by a reduction step.

Synthesis_Pathway Propylbenzene Propylbenzene Intermediate_Acid 3-(4-Propylbenzoyl)propanoic acid Propylbenzene->Intermediate_Acid AlCl₃ Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate_Acid Reduced_Acid 3-(4-Propylphenyl)propanoic acid Intermediate_Acid->Reduced_Acid Zn(Hg), HCl (Clemmensen Reduction) Indanone This compound Reduced_Acid->Indanone Polyphosphoric Acid (Intramolecular Friedel-Crafts Acylation)

Caption: Synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of 3-(4-Propylbenzoyl)propanoic acid (Friedel-Crafts Acylation): To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in 100 mL of dry nitrobenzene, a solution of propylbenzene (0.1 mol) and succinic anhydride (0.1 mol) in 50 mL of dry nitrobenzene is added dropwise at a temperature maintained below 5°C. After the addition is complete, the mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

2. Synthesis of 3-(4-Propylphenyl)propanoic acid (Clemmensen Reduction): Amalgamated zinc is prepared by stirring zinc dust (50 g) with a solution of mercuric chloride (5 g) in 50 mL of water and 2.5 mL of concentrated hydrochloric acid for 5 minutes. The aqueous solution is decanted, and the amalgamated zinc is washed with water. To the amalgamated zinc, 100 mL of water, 75 mL of concentrated hydrochloric acid, and 3-(4-propylbenzoyl)propanoic acid (0.05 mol) are added. The mixture is heated under reflux for 8 hours, with additional portions of concentrated hydrochloric acid (10 mL) added every hour. After cooling, the mixture is extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the desired product.

3. Synthesis of this compound (Intramolecular Friedel-Crafts Acylation): 3-(4-Propylphenyl)propanoic acid (0.02 mol) is added to polyphosphoric acid (50 g) and the mixture is heated at 80-90°C with stirring for 2 hours. The hot, viscous mixture is poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, a saturated solution of sodium bicarbonate, and again with water. The crude product is then purified by column chromatography or recrystallization.

4. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (propylbenzene) can be analyzed as a thin film between NaCl plates. Solid samples (1-indanone, this compound, and intermediates) can be analyzed as KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

Discussion of Spectroscopic Features

The spectroscopic data clearly illustrates the structural evolution from the precursors to the final product.

  • IR Spectroscopy: The most significant change is the appearance of a strong carbonyl (C=O) absorption peak around 1710 cm⁻¹ in both 1-indanone and this compound, a feature absent in propylbenzene. The aliphatic C-H stretching region (~2960-2850 cm⁻¹) is present in all three compounds, but is more complex in this compound due to the presence of both the propyl group and the methylene groups of the indanone ring.

  • ¹H NMR Spectroscopy: The aromatic region of the spectrum simplifies from 5 protons in propylbenzene and 4 in 1-indanone to 3 protons in this compound, consistent with the trisubstituted benzene ring. The signals for the propyl group in this compound are expected to be similar to those in propylbenzene, though with slight shifts due to the change in the overall electronic environment. The characteristic triplets for the two methylene groups of the five-membered ring in 1-indanone are also expected to be present in this compound.

  • ¹³C NMR Spectroscopy: The presence of a carbonyl carbon signal at around 207 ppm is a key feature for both 1-indanone and this compound. The number of distinct aromatic carbon signals helps to confirm the substitution pattern. Propylbenzene shows four aromatic signals (one quaternary, three CH), while 1-indanone has six (two quaternary, four CH). This compound is predicted to show seven aromatic signals (three quaternary, three CH), reflecting its lower symmetry.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum is a definitive indicator of the successful synthesis, with an increase in mass from the precursors to the product. The fragmentation patterns also provide structural information. Propylbenzene's fragmentation is dominated by the stable tropylium ion (m/z 91). 1-Indanone shows a characteristic loss of carbon monoxide (CO). The mass spectrum of this compound would be expected to show fragments resulting from the loss of alkyl fragments from the propyl group, as well as the loss of CO from the indanone ring.

This comparative guide provides a foundational understanding of the spectroscopic properties of this compound in relation to its precursors. The provided synthetic route and experimental protocols offer a practical framework for its preparation and characterization in a laboratory setting.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 4-Propyl-1-indanone, a key intermediate in various synthetic processes. Due to the limited availability of published, cross-validated methods for this specific analyte, this document outlines a framework for establishing and cross-validating two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The presented experimental protocols and data are model examples to guide researchers in the development and validation of their own methods.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative of what would be expected from well-optimized and validated methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Range (µg/mL) 0.1 - 1000.01 - 50
Limit of Detection (LOD) (µg/mL) 0.030.003
Limit of Quantification (LOQ) (µg/mL) 0.10.01
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Intraday< 1.5%< 2.0%
- Interday< 2.0%< 2.5%
Specificity HighVery High
Robustness RobustModerately Robust

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Correlation of Results R² > 0.98
Difference in Mean Results < 5%
Precision Comparison (F-test) p > 0.05
Accuracy Comparison (t-test) p > 0.05

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols serve as a starting point and should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 254 nm

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high).

  • Precision: Assess intraday precision by analyzing six replicates of a standard solution at three different concentrations on the same day. Determine interday precision by repeating the analysis on three different days.

  • Specificity: Analyze a blank sample, a sample spiked with this compound, and a sample containing potential impurities or related substances to ensure no interference at the retention time of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC System coupled with a 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 174, 131, 103).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.01 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to an estimated concentration within the calibration range.

3. Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow the same principles as outlined for the HPLC method, using appropriate concentrations for the GC-MS sensitivity.

  • Specificity: The use of SIM mode provides a high degree of specificity by monitoring for characteristic fragment ions of this compound.

Mandatory Visualization

The following diagrams illustrate the key workflows in the cross-validation of the analytical methods.

CrossValidationWorkflow cluster_method1 HPLC-UV Method Validation cluster_method2 GC-MS Method Validation cluster_crossval Cross-Validation M1_Val Validate HPLC-UV Method (Linearity, Accuracy, Precision, Specificity) Analyze Analyze Identical Samples by Both Methods M1_Val->Analyze M2_Val Validate GC-MS Method (Linearity, Accuracy, Precision, Specificity) M2_Val->Analyze Compare Compare Results (Statistical Analysis) Analyze->Compare Accept Acceptance Criteria Met? Compare->Accept

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

LogicalRelationship cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Analyte This compound HPLC_Sample Sample Preparation (Dissolution & Filtration) Analyte->HPLC_Sample GCMS_Sample Sample Preparation (Dissolution) Analyte->GCMS_Sample HPLC_Analysis Chromatographic Separation (C18 Column) HPLC_Sample->HPLC_Analysis HPLC_Detection UV Detection (254 nm) HPLC_Analysis->HPLC_Detection HPLC_Quant Quantification (Peak Area) HPLC_Detection->HPLC_Quant GCMS_Analysis Gas Chromatographic Separation (HP-5ms Column) GCMS_Sample->GCMS_Analysis GCMS_Detection Mass Spectrometric Detection (SIM Mode) GCMS_Analysis->GCMS_Detection GCMS_Quant Quantification (Ion Abundance) GCMS_Detection->GCMS_Quant

Caption: Logical flow of analysis for this compound by HPLC-UV and GC-MS.

Unveiling the Anti-Inflammatory Potential of Indanone Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. Indanone derivatives have emerged as a promising class of compounds, exhibiting significant potential in modulating key inflammatory pathways. This guide provides a comprehensive head-to-head comparison of the anti-inflammatory effects of different indanone derivatives, supported by experimental data and detailed methodologies.

This comparative analysis delves into the inhibitory activities of various indanone scaffolds against crucial inflammatory mediators and enzymes. By summarizing quantitative data and outlining the underlying experimental protocols, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the anti-inflammatory efficacy of these compounds.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory properties of indanone derivatives have been evaluated through various in vitro assays, primarily focusing on their ability to inhibit the production of key inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the activity of cyclooxygenase (COX) enzymes. The following table summarizes the quantitative data from studies on different classes of indanone derivatives.

Derivative ClassCompoundAssayTarget/MediatorResult (IC50 / % Inhibition)Cell LineReference
2-Benzylidene-1-indanone 4dInhibition of TNF-αTNF-α83.73% inhibition @ 10 µMRAW 264.7[1]
4dInhibition of IL-6IL-669.28% inhibition @ 10 µMRAW 264.7[1]
8fInhibition of TNF-α & IL-6TNF-α, IL-6Dose-dependent inhibition (1.25-10 µM)Murine Primary Macrophages[1]
5-Methanesulfonamido-1-indanone L-745,337 (20)COX-2 InhibitionCOX-2Potent and selective inhibitorNot Specified[2]
Indanone Spiroisoxazoline 9fCOX-2 InhibitionCOX-2IC50 = 0.03 ± 0.01 µMNot Specified[3]
Sesquistilbene Indanone Analogue 11kNO Production InhibitionNitric Oxide (NO)Potent inhibitorRAW264.7[4][5]
Indanone-Cinnamic Acid Hybrid 6a, 6oInhibition of NO, IL-1β, TNF-α, IL-6MultipleMost potent activitiesNot Specified[6]
Indanone Derivative C5Inhibition of NO, TNF-α, IL-1βMultipleSignificant reductionBV2 cells[7][8]

Key Signaling Pathways in Inflammation Targeted by Indanone Derivatives

Indanone derivatives exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. One of the most prominent pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation IkappaB_NFkappaB IκB-NF-κB (Inactive) DNA DNA NFkappaB_active->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription Indanone Indanone Derivatives Indanone->IKK Inhibition Indanone->NFkappaB_active Inhibition Experimental_Workflow start Start cell_culture 1. Seed Macrophages (e.g., RAW 264.7) start->cell_culture pretreatment 2. Pre-treat with Indanone Derivatives cell_culture->pretreatment stimulation 3. Stimulate with LPS (Lipopolysaccharide) pretreatment->stimulation incubation 4. Incubate for a Defined Period stimulation->incubation supernatant_collection 5. Collect Cell Supernatant incubation->supernatant_collection analysis 6. Analyze Inflammatory Mediators (NO, Cytokines) supernatant_collection->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for 4-Propyl-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Propyl-1-indanone was found. The following disposal procedures are based on the available safety data for the closely related compound, 1-Indanone, and general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid contact with skin and eyes.[1][2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]

Summary of Physical and Chemical Properties (of 1-Indanone)

The following table summarizes key quantitative data for 1-Indanone, which may be similar to this compound. This information is crucial for safe handling and storage prior to disposal.

PropertyValue
Molecular Weight132.16 g/mol
Melting Point38-42 °C (100.4-107.6 °F)[3]
Boiling Point243-245 °C (469.4-473 °F) at 760 mmHg[3]
Flash Point> 110 °C (> 230 °F)[3]
Autoignition Temperature525 °C (977 °F)[3]

Step-by-Step Disposal Protocol

The disposal of this compound, treated as a hazardous chemical waste, must be handled systematically.

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult your institution's EHS department and local regulations for complete and accurate classification.[2]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

    • The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful if swallowed").

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA).[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[2] Avoid generating dust.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[1][3][5] Do not pour this compound down the drain or dispose of it in regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area seal->saa segregate Segregate from Incompatible Wastes saa->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs documentation Complete Necessary Waste Disposal Forms contact_ehs->documentation end End: Waste Collected by Authorized Personnel documentation->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Propyl-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Propyl-1-indanone was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including 1-indanone and 4-hydroxy-1-indanone. It is imperative to treat this compound with at least the same level of caution as these related substances. This information should be used as a starting point for a full risk assessment.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on related compounds, this compound is presumed to be harmful if swallowed, and potentially harmful upon skin contact or inhalation. It may also cause skin and eye irritation.[1][2] A comprehensive approach to personal protection is therefore required.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]To protect against potential splashes and eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of after contamination.To prevent skin contact, as related compounds can be harmful.
Body Protection A standard laboratory coat should be worn and kept buttoned. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.To protect skin from accidental contact.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[1] If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of potentially harmful dust or vapors.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[3]

    • Use a spatula or other appropriate tools for transferring the solid.

    • Keep containers of the compound tightly closed when not in use.[3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[3]

    • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is essential to protect both individuals and the environment.

Waste Disposal Procedure:

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[2][3]

    • Do not discharge this compound into drains or the environment.[3][4]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Experimental Protocols and Data

As no specific experimental data for this compound was found, Table 2 presents data for the related compound 1-indanone to provide an indication of its physical properties.

Table 2: Physical and Chemical Properties of 1-Indanone

Property Value Reference
Molecular Formula C9H8O[5]
Molar Mass 132.16 g/mol [5]
Appearance Colorless to light yellow solid[2][5]
Melting Point 38-42 °C[6]
Boiling Point 243-245 °C[6]
Flash Point >110 °C[2]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Don Appropriate PPE Ventilation Ensure Proper Ventilation (Fume Hood) Prep->Ventilation SafetyEquip Check Safety Equipment (Eyewash, Shower) Ventilation->SafetyEquip Handle Handle in Fume Hood SafetyEquip->Handle AvoidDust Avoid Dust/Aerosol Formation Handle->AvoidDust Spill Manage Spills Appropriately Handle->Spill FirstAid Administer First Aid if Necessary Handle->FirstAid Store Store in a Cool, Dry, Well-Ventilated Area AvoidDust->Store CollectWaste Collect Waste in Labeled Container AvoidDust->CollectWaste Store->CollectWaste Dispose Dispose via Licensed Contractor CollectWaste->Dispose Spill->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.